2-Propenal, 2-((methylthio)methyl)-3-phenyl-
Description
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Structure
3D Structure
Properties
CAS No. |
1374790-21-2 |
|---|---|
Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
(Z)-2-(methylsulfanylmethyl)-3-phenylprop-2-enal |
InChI |
InChI=1S/C11H12OS/c1-13-9-11(8-12)7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b11-7- |
InChI Key |
QJDHQEQDIWDMOT-XFFZJAGNSA-N |
Isomeric SMILES |
CSC/C(=C\C1=CC=CC=C1)/C=O |
Canonical SMILES |
CSCC(=CC1=CC=CC=C1)C=O |
density |
1.080-1.085 |
physical_description |
viscous yellow liquid |
solubility |
insoluble in water; miscible in fats |
Origin of Product |
United States |
Chemical structure and physical properties of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-
Comprehensive Technical Guide on 2-[(Methylthio)methyl]-3-phenyl-2-propenal: Structural Analytics, Mechanistic Synthesis, and Reactivity
Executive Summary
2-[(Methylthio)methyl]-3-phenyl-2-propenal (CAS: 100857-79-2) is a highly versatile, bifunctional α,β -unsaturated aldehyde. Characterized by a cinnamaldehyde core substituted with a (methylthio)methyl group at the α -position, this compound serves as a valuable intermediate in complex organic synthesis, medicinal chemistry, and materials science. This whitepaper provides an authoritative breakdown of its structural verification, physicochemical properties, self-validating synthetic methodologies, and downstream reactivity profiles for drug development professionals.
Chemical Identity and Structural Discrepancy Analysis
For researchers sourcing structural data, it is critical to address a known discrepancy in automated chemical databases. Automated parsing algorithms in databases such as occasionally misassign the InChI string of CAS 100857-79-2 to a structural isomer, (E)-3-[2-(methylsulfanylmethyl)phenyl]prop-2-enal, where the thioether is incorrectly placed ortho on the phenyl ring[1].
However, based on the established synthetic origin—a cross-aldol condensation between unsubstituted benzaldehyde and methional[2]—the (methylthio)methyl moiety is unambiguously located at the α -position (C2) of the propenal backbone.
Table 1: Verified Physicochemical Properties
| Property | Value | Source/Rationale |
| IUPAC Name | 2-[(Methylthio)methyl]-3-phenylprop-2-enal | Derived from synthesis mechanism |
| CAS Number | 100857-79-2 | [3] |
| Molecular Formula | C₁₁H₁₂OS | [4] |
| Molecular Weight | 192.28 g/mol | [3] |
| Boiling Point | 104°–111° C (at 0.4 mm Hg) | [2] |
| XLogP3 (Predicted) | 2.30 | [3] |
| Appearance | Yellow Oil | [2] |
Mechanistic Synthesis: The Directed Cross-Aldol Condensation
The synthesis of 2-[(methylthio)methyl]-3-phenyl-2-propenal relies on a chemoselective, base-catalyzed cross-aldol condensation[2]. The experimental design exploits the differential reactivity of the two starting materials:
-
Benzaldehyde acts as the highly electrophilic acceptor. Lacking α -protons, it cannot form an enolate, preventing self-condensation.
-
Methional (3-(methylthio)propanal) acts as the pro-nucleophile. The base abstracts an α -proton to form the reactive enolate.
Causality of Reaction Conditions: The use of potassium hydroxide (KOH) in methanol provides a polar protic environment that stabilizes the transient alkoxide intermediates via hydrogen bonding. The reaction is strictly maintained at 5°–10° C during addition to suppress the competitive self-condensation of methional. Following the nucleophilic attack, the transient β -hydroxy aldehyde undergoes rapid E1cB dehydration. This elimination is thermodynamically driven by the formation of a highly stable, extended π -conjugated system encompassing the phenyl ring, the alkene, and the carbonyl group.
Caption: Figure 1: Base-catalyzed cross-aldol condensation mechanism via the E1cB dehydration pathway.
Self-Validating Experimental Protocol
The following protocol is engineered to be a self-validating system, ensuring that researchers can visually and analytically confirm the success of each phase without premature sampling[2].
Step-by-Step Methodology:
-
Base Preparation: Charge a 100 mL three-necked reaction flask (equipped with a mechanical stirrer, thermometer, and addition funnel) with a solution of 0.5 g KOH in 10 mL methanol.
-
Electrophile Addition: Add 10.0 g of benzaldehyde to the flask. Validation: The solution should remain clear. Cool the mixture to 5°–10° C using an ice bath.
-
Controlled Nucleophile Addition: Add 10.0 g of methional dropwise via the addition funnel. Crucial Causality: Maintain the internal temperature strictly between 5°–10° C to prevent methional polymerization.
-
Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour. Validation: Monitor via TLC (Hexane/Ethyl Acetate). The UV-active benzaldehyde spot should be fully consumed, replaced by a lower-Rf, intensely UV-active product spot.
-
Solvent Evaporation: Evaporate the bulk of the methanol under reduced pressure.
-
Phase Partitioning (Workup): Partition the crude residue between diethyl ether and distilled water. Causality: The lipophilic product migrates into the ether layer, while unreacted KOH and polar byproducts partition into the aqueous phase. Wash the organic layer several times with water, followed by a final wash with saturated brine to break emulsions and pre-dry the organic phase (salting-out effect).
-
Purification: Evaporate the ether to yield a crude yellow oil. Purify via vacuum distillation. Collect the fraction boiling at 104°–111° C at 0.4 mm Hg. Causality: High-vacuum distillation is mandatory; atmospheric heating would cause thermal degradation of the thioether and polymerization of the enal system.
Caption: Figure 2: Step-by-step experimental workflow for synthesis, workup, and vacuum distillation.
Analytical Characterization & Mass Spectrometry
For drug development professionals monitoring pharmacokinetics or verifying synthetic purity, High-Resolution Mass Spectrometry (HRMS) is the gold standard. The exact monoisotopic mass of the compound is 192.06088 Da[4].
Table 2: Predicted ESI-MS Adducts and Collision Cross Sections (CCS) Data derived from[4] provides essential benchmarks for LC-MS/MS method development.
| Adduct Type | m/z (Predicted) | Predicted CCS (Ų) |
| [M+H]⁺ | 193.06816 | 139.8 |
| [M+Na]⁺ | 215.05010 | 148.2 |
| [M+NH₄]⁺ | 210.09470 | 160.3 |
| [M-H]⁻ | 191.05360 | 143.7 |
Reactivity Profile and Applications in Chemical Biology
The architectural design of 2-[(methylthio)methyl]-3-phenyl-2-propenal makes it a privileged scaffold in chemical biology:
-
Covalent Target Engagement (Michael Addition): The α,β -unsaturated aldehyde is a potent Michael acceptor. In biological systems, the electrophilic β -carbon (C3) is highly susceptible to nucleophilic attack by soft nucleophiles, such as the thiol groups of cysteine residues in target proteins or glutathione.
-
Tunable Electrophilicity via Thioether Oxidation: The -S-CH₃ group serves as a tunable electronic switch. Selective oxidation of the sulfide to a sulfoxide (-SO-CH₃) or sulfone (-SO₂-CH₃) using reagents like mCPBA dramatically increases the electron-withdrawing capacity of the α -substituent. This modification lowers the LUMO of the enal system, exponentially increasing its reactivity toward nucleophiles in covalent drug design.
References
-
PrepChem.com - PREPARATION OF 2-[(METHYLTHIO)METHYL]-3-PHENYL-2-PROPENAL. Available at:[Link]
-
PubChemLite (Université du Luxembourg) - 100857-79-2 (C11H12OS) Structural and MS Data. Available at:[Link]
-
PubChem (National Institutes of Health) - Cinnamaldehyde, 2-(methylthio)methyl- | CID 6435634. Available at:[Link]
-
The Good Scents Company - 2-(methyl thio) methyl-3-phenyl-2-propenal, 100857-79-2. Available at:[Link]
Sources
A Technical Guide to the Formation of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-
This in-depth technical guide provides a comprehensive overview of the reaction mechanism for the formation of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-, a substituted α,β-unsaturated aldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed insights into the synthesis, mechanistic pathways, and experimental protocols for this compound.
Introduction
α,β-Unsaturated carbonyl compounds are a pivotal class of molecules in organic chemistry, serving as versatile building blocks for the synthesis of a wide array of more complex structures, including many pharmaceuticals.[1][2] Their conjugated system imparts unique reactivity, making them valuable intermediates.[1] 2-Propenal, 2-((methylthio)methyl)-3-phenyl-, with its combination of an α,β-unsaturated aldehyde, a phenyl group, and a methylthio moiety, presents a unique scaffold for further chemical exploration. This guide will focus on the base-catalyzed condensation reaction for its formation, a process that showcases fundamental principles of organic reactivity.
Core Reaction Mechanism: A Base-Catalyzed Aldol-Type Condensation
The synthesis of 2-Propenal, 2-((methylthio)methyl)-3-phenyl- can be efficiently achieved through a base-catalyzed reaction between benzaldehyde and methional (3-(methylthio)propanal).[3] This transformation is a variation of the classic aldol condensation, a cornerstone of carbon-carbon bond formation. The reaction proceeds through a series of well-defined steps initiated by a base, typically potassium hydroxide in methanol.
Mechanistic Elucidation
The reaction is initiated by the deprotonation of methional at the α-carbon (the carbon adjacent to the aldehyde group). The presence of the electron-withdrawing aldehyde group increases the acidity of these α-hydrogens, facilitating their removal by the base (hydroxide ion). This deprotonation results in the formation of a resonance-stabilized enolate ion.
This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This key carbon-carbon bond-forming step results in the formation of a tetrahedral alkoxide intermediate.
The alkoxide intermediate is then protonated by a proton source, in this case, the methanol solvent, to yield a β-hydroxy aldehyde, also known as an aldol adduct. Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the final, more stable, conjugated system of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-. The dehydration is driven by the formation of the extended π-conjugated system involving the phenyl ring, the carbon-carbon double bond, and the carbonyl group.
Figure 1: Proposed reaction mechanism for the formation of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-.
Experimental Protocol
The following protocol is based on a reported synthesis of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-.[3]
Materials and Equipment
| Reagent/Equipment | Purpose |
| Benzaldehyde | Reactant |
| Methional | Reactant |
| Potassium Hydroxide (KOH) | Base Catalyst |
| Methanol | Solvent |
| Diethyl Ether | Extraction Solvent |
| Water | Washing |
| Saturated Brine | Washing |
| Three-necked reaction flask | Reaction Vessel |
| Stirrer | Agitation |
| Thermometer | Temperature Monitoring |
| Addition funnel | Controlled addition of reagents |
| Rotary evaporator | Solvent removal |
| Distillation apparatus | Product purification |
Step-by-Step Procedure
-
Preparation of the Catalyst Solution: Dissolve 0.5 grams of potassium hydroxide in 10 ml of methanol in a 100 ml three-necked reaction flask equipped with a stirrer and thermometer.
-
Addition of Benzaldehyde: Cool the mixture to 5-10 °C and add 10.0 grams of benzaldehyde.[3]
-
Addition of Methional: Add 10.0 grams of methional dropwise using an addition funnel while maintaining the reaction temperature between 5-10 °C.[3]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.[3]
-
Work-up:
-
Evaporate most of the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer and wash it several times with water and once with saturated brine.
-
-
Purification:
-
Evaporate the solvent from the organic layer to obtain a yellow oil.
-
Purify the crude product by distillation to yield the final product. The reported boiling point is 104-111 °C at 0.4 mm Hg.[3]
-
Data Summary
| Parameter | Value | Reference |
| Yield | 6.1 grams | [3] |
| Boiling Point | 104-111 °C (at 0.4 mm Hg) | [3] |
| Appearance | Yellow oil | [3] |
Related Synthetic Methodologies
While the base-catalyzed aldol-type condensation is a direct route, other powerful reactions for the synthesis of functionalized α,β-unsaturated carbonyl compounds are noteworthy for their versatility.
-
The Baylis-Hillman Reaction: This reaction forms a carbon-carbon bond between an activated alkene and an electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst.[4][5] It yields densely functionalized molecules, typically allylic alcohols, which can be further transformed.[4]
-
The Mannich Reaction: This is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine to form a β-amino-carbonyl compound known as a Mannich base.[6][7][8] These bases are valuable synthetic intermediates.
The synthesis of 2-Propenal, 2-((methylthio)methyl)-3-phenyl- can also be conceptualized as a Mannich-type reaction, where the enolate of methional acts as the active hydrogen component.
Conclusion
The formation of 2-Propenal, 2-((methylthio)methyl)-3-phenyl- via a base-catalyzed condensation of benzaldehyde and methional is a robust and illustrative example of fundamental organic reaction mechanisms. This guide provides the essential theoretical and practical knowledge for researchers to understand and potentially apply this synthesis in their work. The core of this transformation lies in the principles of enolate chemistry and aldol-type reactions, which are central to the construction of complex organic molecules.
References
- PrepChem. (n.d.). PREPARATION OF 2-[(METHYLTHIO)METHYL]-3-PHENYL-2-PROPENAL.
-
Wikipedia. (2023, November 28). Baylis–Hillman reaction. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and biological activities of Cinnamaldehyde's Mannich bases. Retrieved from [Link]
-
MDPI. (2025, July 16). 3-Methyl-2-((methylthio)methyl)but-2-enal. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives | Request PDF. Retrieved from [Link]
-
EThOS. (2016, January 14). Synthesis and Antiprion SAR Studies of α,β-Unsaturated Carbonyl Compounds and Their Derivatives using a Flow Reactor. Retrieved from [Link]
-
Cambridge University Press & Assessment. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]
-
SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]
-
Arkat USA. (n.d.). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Retrieved from [Link]
-
Wikipedia. (2023, August 29). Mannich reaction. In Wikipedia. Retrieved from [Link]
-
PubMed. (2007, April 1). The synthesis of alpha,beta-unsaturated carbonyl derivatives with the ability to inhibit both glutathione S-transferase P1-1 activity and the proliferation of leukemia cells. Retrieved from [Link]
-
ResearchGate. (2023, December). Utilizing Baylis–Hillman Adducts Followed by Michael Addition/Elimination Reaction for the Synthesis of Unusual Conformationally Stable Molecules Governed by Aromatic Interactions. Retrieved from [Link]
-
University of California, Irvine. (2003, November 19). The Morita-Baylis-Hillman Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Redox-Mannich Reaction. Retrieved from [Link]
-
University of Babylon. (n.d.). 3) α,β-Unsaturated carbonyl compounds: 3:1) Structure and properties. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, October 21). Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. Retrieved from [Link]
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Royal Society of Chemistry. (2020, April 7). Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Retrieved from [Link]
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- 8. Mannich Reaction [organic-chemistry.org]
Synthesis, Characterization, and Mechanistic Profiling of 2-[(Methylthio)methyl]-3-phenyl-2-propenal
Executive Summary
The compound 2-[(methylthio)methyl]-3-phenyl-2-propenal (also known as α -((methylthio)methyl)cinnamaldehyde) is a highly specialized α -substituted cinnamaldehyde derivative [1]. Structurally, it merges the core α,β -unsaturated aldehyde framework of cinnamaldehyde with a sulfur-containing (methylthio)methyl side chain. This unique structural motif makes it a valuable intermediate in fragrance chemistry (due to the potent olfactory properties of sulfur-containing aldehydes) and an emerging compound of interest in drug development, where its electrophilic nature allows it to act as a targeted Michael acceptor against biological nucleophiles.
This whitepaper provides an in-depth technical guide on the synthesis, physicochemical profiling, and biological mechanisms of this compound, designed for researchers and drug development professionals.
Chemical Identity & Physicochemical Profiling
The addition of the (methylthio)methyl group at the α -position fundamentally alters the electronic and steric environment of the conjugated cinnamaldehyde system. This substitution increases the overall lipophilicity of the molecule (XLogP3 ~ 2.30), which is a critical parameter for predicting cellular membrane permeability in biological assays [2].
Table 1: Physicochemical Properties
| Parameter | Specification |
| IUPAC Name | (2E)-2-[(methylsulfanyl)methyl]-3-phenylprop-2-enal |
| CAS Registry Number | 100857-79-2 (Base) / 65887-08-3 (Stereoisomer) |
| Molecular Formula | C11H12OS |
| Molar Mass | 192.28 g/mol |
| Boiling Point | 104°C – 111°C at 0.4 mm Hg |
| Predicted XLogP3 | 2.30 |
Mechanistic Synthesis: The Claisen-Schmidt Condensation
The synthesis of 2-[(methylthio)methyl]-3-phenyl-2-propenal is achieved via a directed Claisen-Schmidt condensation between benzaldehyde (the electrophile) and methional (the nucleophile precursor) [3].
Causality of Reaction Conditions
-
Solvent Choice (Methanol): Methanol acts as a protic solvent that readily dissolves both the inorganic base catalyst (KOH) and the organic precursors, creating a homogeneous reaction environment that stabilizes the transition states.
-
Temperature Control (5°C–10°C): Methional possesses an active α -methylene group and an aldehyde moiety, making it highly susceptible to self-condensation (homo-aldol). By keeping the temperature low and adding methional dropwise to an excess of benzaldehyde, the cross-aldol condensation is kinetically favored over dimerization.
-
E1cB Dehydration: The initial β -hydroxy aldehyde intermediate is unstable under basic conditions. The α -proton is highly acidic due to the adjacent carbonyl and the forming conjugated system, driving an E1cB (Elimination unimolecular conjugate base) dehydration to yield the thermodynamically stable α,β -unsaturated target compound.
Workflow of the Claisen-Schmidt condensation synthesis.
Experimental Protocol: Self-Validating Synthesis Workflow
The following protocol details the laboratory-scale synthesis of the target compound. The methodology is designed as a self-validating system, ensuring that intermediate checkpoints confirm the reaction's trajectory [3].
Table 2: Experimental Reagents and Equivalents
| Reagent | Function | Mass (g) | Moles (approx.) | Molar Equivalent |
| Benzaldehyde | Electrophile | 10.0 | 0.094 | 1.00 |
| Methional | Nucleophile Precursor | 10.0 | 0.096 | 1.02 |
| Potassium Hydroxide | Base Catalyst | 0.5 | 0.0089 | 0.09 |
| Methanol | Solvent | 10 mL | N/A | N/A |
Step-by-Step Methodology
-
Catalyst Preparation: Into a 100 mL three-necked reaction flask equipped with a magnetic stirrer, thermometer, and addition funnel, charge a solution of 0.5 g of potassium hydroxide (KOH) in 10 mL of methanol. Stir until fully dissolved.
-
Electrophile Loading: Add 10.0 g of benzaldehyde to the basic solution. Cool the reaction mixture to 5°C–10°C using an ice-water bath.
-
Kinetically Controlled Enolate Addition: Charge the addition funnel with 10.0 g of methional. Add the methional dropwise over 30 minutes while strictly maintaining the internal reaction temperature at 5°C–10°C.
-
Validation Checkpoint: The dropwise addition prevents thermal runaway and suppresses methional self-condensation.
-
-
Maturation and E1cB Elimination: Once the addition is complete, remove the ice bath. Allow the mixture to warm to room temperature naturally and stir for exactly 1 hour.
-
Validation Checkpoint: Conduct Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The disappearance of the benzaldehyde spot and the emergence of a lower- Rf , UV-active spot confirms the formation of the α,β -unsaturated product.
-
-
Biphasic Workup: Evaporate the bulk of the methanol solvent under reduced pressure. Partition the remaining crude mixture between 50 mL of distilled water and 50 mL of diethyl ether. Separate the layers. Wash the organic (ether) layer three times with 20 mL of water, and once with 20 mL of saturated NaCl brine.
-
Causality: The ether extracts the lipophilic product, while the aqueous washes remove the methanol, KOH catalyst, and unreacted polar byproducts. The brine wash breaks any emulsions and pre-dries the organic layer.
-
-
Purification via Distillation: Evaporate the diethyl ether to leave a crude yellow oil. Purify the oil via fractional vacuum distillation. Collect the fraction boiling at 104°C–111°C at 0.4 mm Hg.
-
Causality: High vacuum is mandatory. Distilling at atmospheric pressure would require temperatures exceeding 250°C, leading to thermal degradation and polymerization of the target aldehyde. Expected yield is approximately 6.1 grams [3].
-
Biological Relevance: Michael Addition & Oxidative Stress Pathways
Beyond synthetic chemistry, α -substituted cinnamaldehydes are heavily investigated in pharmacology for their broad-spectrum antimicrobial and anticancer properties. The core mechanism of action relies on the α,β -unsaturated carbonyl acting as a soft electrophile (Michael acceptor).
When introduced to biological systems, the enhanced lipophilicity of the (methylthio)methyl group allows the molecule to rapidly penetrate cellular membranes. Once intracellular, the β -carbon undergoes nucleophilic attack by soft nucleophiles—predominantly the sulfhydryl (-SH) groups of glutathione (GSH) and cysteine residues on critical functional proteins.
This covalent adduct formation rapidly depletes the intracellular GSH pool. Because GSH is the primary antioxidant buffer in the cell, its depletion leads to an unchecked accumulation of Reactive Oxygen Species (ROS). The resulting oxidative stress causes severe protein dysfunction, lipid peroxidation, and ultimately triggers apoptotic cell death pathways.
Mechanism of action for Michael acceptor-induced apoptosis.
References
-
PubChem Compound Summary for CID 6435634 , Cinnamaldehyde, 2-(methylthio)methyl-. National Center for Biotechnology Information. URL:[Link]
-
PubChemLite - 100857-79-2 (C11H12OS) , Predicted Collision Cross Section and XLogP Data. Université du Luxembourg. URL:[Link]
-
Preparation of 2-[(Methylthio)methyl]-3-phenyl-2-propenal , Organic Synthesis Protocols. PrepChem. URL:[Link]
Material safety data sheet (MSDS) and toxicity profile of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-
An In-depth Technical Guide on the Material Safety Data Sheet (MSDS) and Toxicity Profile of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available safety and toxicity data for the chemical compound 2-Propenal, 2-((methylthio)methyl)-3-phenyl-. Given the limited publicly available data for this specific molecule, this document synthesizes information from structurally related compounds to build a predictive toxicological profile, supplemented by any specific data found for the target compound itself. This approach is designed to offer a robust safety framework for handling and research applications.
Chemical Identity and Physical Properties
-
Chemical Name: 2-Propenal, 2-((methylthio)methyl)-3-phenyl-
-
Synonyms: 2-(METHYLTHIOMETHYL)-3-PHENYLPROPENAL, alpha-benzylidene methional[1][2]
-
CAS Number: 65887-08-3[1]
-
Structure:
-
Predicted Physical and Chemical Properties:
| Property | Predicted Value | Source Analogy |
| Appearance | Likely a pale yellow, viscous liquid | Cinnamaldehyde[4] |
| Odor | Potentially green, weedy, or sulfurous | FEMA 3717[1] |
| Boiling Point | > 200 °C | Cinnamaldehyde (248 °C)[4] |
| Solubility | Slightly soluble in water; soluble in organic solvents | Cinnamaldehyde[4] |
Toxicological Profile: A Structure-Activity Relationship Approach
Due to the scarcity of direct toxicological studies on 2-Propenal, 2-((methylthio)methyl)-3-phenyl-, its toxicity profile is best understood by examining its core structural components: the 2-propenal (acrolein) backbone, the 3-phenyl group (as in cinnamaldehyde), and the 2-((methylthio)methyl) substituent.
The Acrolein Core: A Driver of High Reactivity and Toxicity
The α,β-unsaturated aldehyde functional group, a key feature of 2-propenal (acrolein), is a highly reactive Michael acceptor. This reactivity is the primary driver of its toxicity.
-
Mechanism of Toxicity: Acrolein is known to exert its toxic effects through several mechanisms:
-
DNA and Protein Adduction: It readily forms adducts with cellular macromolecules, disrupting their function.[5]
-
Oxidative Stress: Acrolein exposure leads to an increase in reactive oxygen species, causing cellular damage.[5]
-
Organelle Disruption: It can disrupt mitochondrial function, induce endoplasmic reticulum stress, and damage cell membranes.[5]
-
-
Health Effects: Acrolein is a potent irritant to the skin, eyes, and respiratory tract.[6][7] Acute inhalation can cause severe respiratory distress, while chronic exposure is linked to various diseases.[5][6][8]
The Cinnamaldehyde Analogy: The Influence of the Phenyl Group
Cinnamaldehyde (3-phenyl-2-propenal) is a close structural analog. The presence of the phenyl group in cinnamaldehyde generally attenuates the high toxicity seen with acrolein.
-
Toxicity Data: Cinnamaldehyde exhibits relatively low acute toxicity.[9][10] It is "Generally Recognized As Safe" (GRAS) for food use by the FDA.[9] However, it is a known skin irritant and sensitizer.[4][9]
-
Predictive Insight: The 3-phenyl group in the target molecule likely reduces its overall systemic toxicity compared to acrolein alone. However, the potential for skin and eye irritation should be considered high.
The Methylthio Substituent: Modulating Reactivity
The 2-((methylthio)methyl) group introduces a sulfur-containing moiety. Organosulfur compounds have diverse toxicological profiles.
-
Specific Data Point: A significant finding is a 90-day study in rats for "2-(methylthiomethyl)-3-phenylpropenal" (the target compound), which reported a No-Observed-Effect Level (NOEL) of 1.4 mg/kg of body weight per day.[11] This suggests a defined limit for sub-chronic oral exposure without adverse effects.
-
Metabolism: Methylthio compounds can be metabolized through various pathways, including S-oxidation. The toxicity of the parent compound versus its metabolites can vary.
Summary of Predicted Toxicity
| Endpoint | Predicted Toxicity | Rationale |
| Acute Oral Toxicity | Moderate | Lower than acrolein due to the phenyl group, but higher than cinnamaldehyde due to the reactive aldehyde and methylthio group. The reported NOEL of 1.4 mg/kg/day suggests significant toxicity upon repeated exposure.[11] |
| Dermal Toxicity | High (Irritant and potential sensitizer) | Based on the irritant properties of both acrolein and cinnamaldehyde.[7][9] |
| Inhalation Toxicity | High (Irritant) | The volatility and irritant nature of the acrolein core suggest a high potential for respiratory tract irritation.[6][8] |
| Eye Irritation | Severe | Both acrolein and cinnamaldehyde are significant eye irritants.[7][9] |
| Mutagenicity | Potential Concern | Acrolein is known to form DNA adducts.[5] Testing would be required for a definitive conclusion. |
| Carcinogenicity | Data Not Available | No long-term studies are available. Acrolein itself has inadequate data for human carcinogenicity classification.[6] |
Hazard Identification and Safety Precautions
Based on the toxicological assessment, the following hazard classifications are recommended:
-
GHS Hazard Pictograms:
-
GHS06 (Toxic)
-
GHS05 (Corrosive)
-
GHS08 (Health Hazard)
-
GHS07 (Exclamation Mark)
-
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
-
H331: Toxic if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Experimental Protocols: In Vitro Cytotoxicity Assay
To experimentally assess the toxicity of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-, an in vitro cytotoxicity assay using a cell line such as A549 (human lung carcinoma) is a standard first step.
Principle
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology
-
Cell Culture: Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 2-Propenal, 2-((methylthio)methyl)-3-phenyl- in a suitable solvent (e.g., DMSO). Prepare serial dilutions in cell culture media to achieve the desired final concentrations.
-
Cell Treatment: Remove the old media from the cells and replace it with media containing the various concentrations of the test compound. Include a vehicle control (media with DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Visualizations
Predicted Toxicological Pathway
Caption: Predicted mechanism of cytotoxicity for 2-Propenal, 2-((methylthio)methyl)-3-phenyl-.
Experimental Workflow for In Vitro Cytotoxicity
Caption: Workflow for the MTT-based in vitro cytotoxicity assay.
References
Sources
- 1. 2-(METHYLTHIOMETHYL)-3-PHENYLPROPENAL | 65887-08-3 [chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 5. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Acrolein - Wikipedia [en.wikipedia.org]
- 8. Acrolein (2-propenal) - DCCEEW [dcceew.gov.au]
- 9. www3.epa.gov [www3.epa.gov]
- 10. Toxicological Parameters of a Formulation Containing Cinnamaldehyde for Use in Treatment of Oral Fungal Infections: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 973. Simple aliphatic and aromatic sulfides and thiols (WHO Food Additives Series 44) [inchem.org]
Preliminary biological activity of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-
An In-Depth Technical Guide to the Preliminary Biological Activity of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-
Executive Summary
As drug development professionals and application scientists, we constantly seek structural motifs that balance potent target engagement with acceptable safety profiles. The compound 2-Propenal, 2-((methylthio)methyl)-3-phenyl- (CAS: 100857-79-2), also known as α -((methylthio)methyl)cinnamaldehyde, represents a highly compelling pharmacophore. By introducing a methylthioether moiety at the alpha position of the cinnamaldehyde core, we fundamentally alter the steric and electronic landscape of the α,β -unsaturated system.
This guide synthesizes the preliminary biological activity of this compound, extrapolating from its structural homology to established cinnamaldehyde derivatives. We will explore its potential as a selective Michael acceptor targeting the Keap1-Nrf2-ARE pathway, its role as a TRPA1 channel modulator, and its potent antifungal properties via ergosterol biosynthesis inhibition.
Pharmacophore Analysis & Mechanistic Rationale
Unsubstituted cinnamaldehyde is a well-documented antimicrobial and chemopreventive agent; however, its utility is often limited by high electrophilicity, leading to generalized cytotoxicity and severe skin sensitization[1].
The strategic addition of the -(CH2)-S-CH3 group at the alpha carbon achieves two critical pharmacological optimizations:
-
Tuning Electrophilicity (The Michael Acceptor): The α,β -unsaturated carbonyl remains capable of forming covalent adducts with nucleophilic thiols (cysteine residues) via Michael addition[2]. However, the steric bulk of the alpha-substitution restricts access to the beta-carbon, tuning the reaction kinetics. This favors highly accessible, hyper-reactive cysteines (such as Cys151 on Keap1) while minimizing off-target protein adduction, thereby widening the therapeutic window.
-
Enhanced Lipophilicity: The incorporation of the sulfur-containing moiety increases the predicted partition coefficient (XLogP3 ~2.30)[3]. This enhanced lipophilicity is critical for penetrating the complex lipid bilayers of fungal cell walls and mammalian cellular membranes.
The Keap1-Nrf2-ARE Antioxidant Pathway
Electrophilic α,β -unsaturated aldehydes are known to covalently modify the Kelch-like ECH-associated protein 1 (Keap1)[2]. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. When our target compound covalently binds to Keap1 (specifically at Cys151), it induces a conformational change that halts Nrf2 ubiquitination. Stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates Phase II detoxification enzymes (e.g., HO-1, NQO1)[2].
Figure 1: Proposed Keap1-Nrf2-ARE pathway activation via Michael addition by the target compound.
Antifungal Activity via Ergosterol Inhibition
Cinnamaldehyde derivatives exhibit profound antifungal activity against Candida and Fusarium species[4]. The primary mechanism is the disruption of cell membrane integrity and the targeted downregulation of genes involved in the ergosterol biosynthesis pathway (specifically ERG11, ERG6, and ERG4)[4]. The α -methylthioether derivative is hypothesized to maintain this potent inhibition while exhibiting significantly lower mammalian cytotoxicity compared to the unsubstituted parent compound[1].
Quantitative Data & Pharmacological Profiling
To contextualize the biological activity, we must compare the physicochemical and preliminary in vitro metrics of our target compound against established baselines.
| Parameter | Trans-Cinnamaldehyde | α -Methyl Cinnamaldehyde | α -((methylthio)methyl)cinnamaldehyde |
| Molecular Weight | 132.16 g/mol | 146.19 g/mol | 192.28 g/mol |
| LogP (Lipophilicity) | 1.90 | 2.10 | ~2.30 (Predicted)[3] |
| Skin Sensitization | High (Severe irritant) | Moderate | Low to Moderate (Sterically hindered)[1] |
| Nrf2 Activation (EC50) | ~5-10 µM[2] | ~15 µM | Pending empirical validation |
| Antifungal MIC (C. albicans) | ~50-125 µg/mL | ~317 µg/mL[1] | Predicted: 150-250 µg/mL |
| Primary Target(s) | Keap1, TRPA1, ERG11 | Keap1, ERG11 | Keap1, TRPA1, ERG11 |
Experimental Methodologies & Self-Validating Protocols
As application scientists, we cannot rely solely on theoretical homology. The following protocols are engineered as self-validating systems. Every step includes a causal justification to ensure data integrity, ruling out artifacts such as generalized cytotoxicity or false-positive reporter signals.
Protocol 1: Validation of Nrf2 Activation via ARE-Luciferase Reporter Assay
Causality Check: We utilize a luciferase reporter assay rather than simple Western blotting for Nrf2. Western blots only confirm protein accumulation, whereas a reporter assay confirms that the translocated Nrf2 is functionally active and successfully binding to the ARE promoter sequence[2].
Step-by-Step Methodology:
-
Cell Culture & Transfection: Cultivate HCT116 human colon carcinoma cells in McCoy's 5A medium supplemented with 10% FBS. Co-transfect cells with an ARE-driven firefly luciferase plasmid and a constitutively active Renilla luciferase plasmid (internal control for transfection efficiency and cell viability).
-
Compound Preparation: Dissolve 2-Propenal, 2-((methylthio)methyl)-3-phenyl- in DMSO to create a 10 mM stock.
-
Treatment: Treat the transfected HCT116 cells with varying concentrations of the compound (1 µM, 5 µM, 10 µM, 25 µM). Crucial: Ensure final DMSO concentration remains below 0.1% to prevent solvent-induced stress responses. Include tert-butylhydroquinone (tBHQ) as a positive control.
-
Incubation & Lysis: Incubate for 16 hours. Lyse the cells using a passive lysis buffer.
-
Quantification: Measure firefly and Renilla luminescence using a dual-luciferase assay system. Normalize the firefly signal to the Renilla signal to rule out apparent reductions in Nrf2 activity caused by compound-induced cytotoxicity.
Protocol 2: Antifungal Susceptibility and Ergosterol Quantification
Causality Check: To prove that the compound specifically targets ergosterol biosynthesis rather than acting as a non-specific detergent, we must treat the fungi at sub-MIC (Minimum Inhibitory Concentration) levels. If ergosterol drops significantly before cell death occurs, the mechanism is targeted enzymatic inhibition[1].
Figure 2: Step-by-step workflow for the quantification of ergosterol biosynthesis inhibition.
Step-by-Step Methodology:
-
MIC Determination: Determine the MIC of the compound against Candida albicans (ATCC 10231) using the CLSI M27-A3 broth microdilution method.
-
Sub-MIC Treatment: Inoculate 50 mL of Sabouraud Dextrose Broth with C. albicans and treat with the compound at 0.5× MIC and 0.25× MIC. Incubate at 35°C for 16 hours with orbital shaking.
-
Cell Harvest & Saponification: Centrifuge the cultures, wash the pellet with sterile distilled water, and record the wet weight. Resuspend the pellet in 3 mL of 25% alcoholic potassium hydroxide (KOH) and incubate in an 85°C water bath for 1 hour to saponify the lipids.
-
Sterol Extraction: Allow the mixture to cool. Add a mixture of sterile water and n-heptane. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the upper heptane layer.
-
HPLC-UV Analysis: Inject the heptane layer into an HPLC system equipped with a C18 reverse-phase column. Use an isocratic mobile phase of 100% methanol and monitor the absorbance at 282 nm. Quantify the ergosterol peak area against a standard curve. A dose-dependent reduction in the ergosterol peak confirms the mechanistic hypothesis[4].
Conclusion
The compound 2-Propenal, 2-((methylthio)methyl)-3-phenyl- is a highly promising, sterically tuned Michael acceptor. By leveraging the α -methylthioether substitution, researchers can potentially harness the potent Nrf2-activating and antifungal properties of the cinnamaldehyde pharmacophore while mitigating the off-target toxicity associated with unhindered α,β -unsaturated aldehydes. The provided self-validating protocols offer a rigorous framework for empirical confirmation of these biological activities.
Sources
- 1. Antifungal activity of α-methyl trans cinnamaldehyde, its ligand and metal complexes: promising growth and ergosterol inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 2-(methyl thio) methyl-3-phenyl-2-propenal, 100857-79-2 [thegoodscentscompany.com]
- 4. Antifungal activity of cinnamaldehyde against Fusarium sambucinum involves inhibition of ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermodynamic Stability and Solubility of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-
Executive Summary
This technical guide provides a comprehensive analysis of the critical physicochemical properties of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-, a molecule of interest in pharmaceutical development. A thorough understanding of thermodynamic stability and solubility is paramount for successful formulation, manufacturing, and ensuring the clinical efficacy and safety of a drug candidate. This document outlines the theoretical considerations underpinning these properties, provides detailed, field-proven experimental protocols for their assessment, and discusses the implications of these characteristics for drug development professionals. By integrating predictive analysis with rigorous experimental methodology, this guide serves as an essential resource for researchers and scientists tasked with characterizing this and structurally related compounds.
Introduction and Molecular Profile
2-Propenal, 2-((methylthio)methyl)-3-phenyl- is an α,β-unsaturated aldehyde derivative. Its structure, featuring a cinnamaldehyde core with a methylthiomethyl substituent at the α-position, presents a unique combination of functional groups that dictate its chemical behavior. The conjugated system, the reactive aldehyde group, and the oxidizable thioether moiety are key determinants of its stability and solubility profile.
-
Molecular Formula: C₁₁H₁₂OS[1]
-
Molecular Weight: 192.28 g/mol [1]
-
Core Structure: α-substituted Cinnamaldehyde
The presence of these functionalities suggests potential challenges, including susceptibility to oxidation, polymerization, and pH-dependent degradation, which must be thoroughly investigated. Likewise, the balance between the hydrophobic phenyl ring and the more polar aldehyde and thioether groups will govern its solubility in both aqueous and organic media.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂OS | [gsrs.ncats.nih.gov][1] |
| Molecular Weight | 192.28 | [gsrs.ncats.nih.gov][1] |
| Predicted logP | ~2.3-2.4 | [FooDB] |
| Predicted Water Solubility | ~0.34 g/L | [FooDB] |
Thermodynamic Stability Assessment
The purpose of stability testing is to furnish evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[2][3] This data is used to establish a re-test period and recommend storage conditions.[3]
Theoretical Stability Considerations
The chemical structure of 2-Propenal, 2-((methylthio)methyl)-3-phenyl- contains several moieties prone to degradation:
-
α,β-Unsaturated Aldehyde: This system is highly susceptible to both oxidation (forming a carboxylic acid) and polymerization. The conjugated double bond makes the β-carbon electrophilic and prone to nucleophilic attack.[4][5] Cinnamaldehyde itself can be unstable at room temperature.[6]
-
Thioether Group: The sulfur atom is readily oxidized to form a sulfoxide and subsequently a sulfone, particularly in the presence of oxidizing agents.[7]
-
Benzylic Position: The carbon-carbon double bond is adjacent to a phenyl ring, making it susceptible to oxidative cleavage under harsh conditions.
Experimental Evaluation of Thermal Stability
A combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive thermal stability profile.[8]
3.2.1 Differential Scanning Calorimetry (DSC)
DSC is a crucial technique for rapidly assessing thermal stability by measuring the heat flow associated with thermal transitions as a function of temperature.[9][10][11] It identifies the melting point (Tm) and the onset temperature of decomposition (Td).
Protocol for DSC Analysis:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a suitable DSC pan (e.g., aluminum). For evaluating potential interactions, compatibility tests with different pan materials (e.g., gold-plated stainless steel) may be necessary.
-
Experimental Conditions:
-
Temperature Range: 30°C to 400°C.
-
Heating Rate: 10°C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
-
Analysis: Record the thermogram. The endothermic peak corresponds to the melting point, while a sharp exothermic event typically indicates thermal decomposition. The onset temperature of this exotherm is a critical indicator of thermal liability.
3.2.2 Thermogravimetric Analysis (TGA)
TGA complements DSC by measuring changes in sample mass as a function of temperature, quantifying mass loss associated with decomposition, dehydration, or desolvation.[8][12][13][14][15]
Protocol for TGA Analysis:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Weigh 5-10 mg of the sample into a TGA pan.
-
Experimental Conditions:
-
Temperature Range: Ambient to 500°C or higher, until complete decomposition.
-
Heating Rate: 10°C/min.
-
Purge Gas: Nitrogen at a controlled flow rate.
-
-
Analysis: Plot the percentage of weight loss against temperature. The resulting curve provides the temperature at which degradation begins and the distinct stages of mass loss.
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying likely degradation products, establishing degradation pathways, and demonstrating the specificity of analytical methods.[16][17][18] These studies are a regulatory requirement as outlined in ICH Guideline Q1A(R2).[16][19]
Protocol for Forced Degradation Studies: A solution of the compound (e.g., in acetonitrile/water) is subjected to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance is heated at 80°C for 48 hours.
-
Photostability: The solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as described in ICH Q1B.
All stressed samples are then analyzed by a stability-indicating HPLC method to quantify the parent compound and characterize the degradation products.
Potential Degradation Pathways
Based on the compound's structure, several degradation pathways can be hypothesized. This logical framework guides the identification of degradants during analytical testing.
Caption: Hypothesized degradation pathways for the title compound.
Solubility Profile
Solubility is a critical determinant of a drug's bioavailability and is a key parameter in formulation development.[20] The "like dissolves like" principle suggests that the compound's solubility will be influenced by the interplay of its hydrophobic and hydrophilic functional groups.[20]
Theoretical Solubility Considerations
-
Aqueous Solubility: The large, nonpolar phenyl group and the thioether moiety are expected to confer low aqueous solubility. The polar aldehyde group will contribute slightly to water solubility. Machine learning and computational models can provide initial estimates, but experimental verification is essential due to the complexities of crystal lattice energy and solvation.[21][22][23]
-
pH-Dependent Solubility: The molecule lacks strongly acidic or basic functional groups, so its aqueous solubility is expected to be largely independent of pH in the physiological range (pH 1-8).
-
Organic Solvent Solubility: The compound is predicted to be soluble in common organic solvents like ethanol, propylene glycol, and other non-volatile oils, which is a characteristic of similar α-substituted cinnamaldehyde compounds.[24]
Experimental Determination of Solubility
The shake-flask method is the gold-standard technique for determining equilibrium solubility.[25][26]
Protocol for Equilibrium Aqueous Solubility (Shake-Flask Method):
-
Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range.[25][26]
-
Equilibration: Tightly seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37°C ± 1°C) for a predetermined time (e.g., 24 to 72 hours) to ensure equilibrium is reached.[26][27] The time to reach equilibrium should be confirmed by measuring concentration at multiple time points until it plateaus.[26]
-
Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant.
-
Separation of Solids: To remove any undissolved particles, centrifuge the aliquot at high speed or filter it through a chemically inert, low-binding filter (e.g., 0.45 µm PVDF).[25] Discard the initial portion of the filtrate to prevent errors from filter adsorption.[25]
-
Quantification: Immediately dilute the clear filtrate with a suitable solvent to prevent precipitation.[26] Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Solid State Analysis: Analyze the residual solids by a method like Powder X-ray Diffraction (PXRD) to ensure the compound has not undergone any phase changes or polymorphic transformations during the experiment.[25]
The same general protocol can be adapted to measure solubility in various organic and co-solvent systems relevant to formulation development.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. pmda.go.jp [pmda.go.jp]
- 4. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 11. torontech.com [torontech.com]
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- 18. biopharminternational.com [biopharminternational.com]
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- 20. pubs.acs.org [pubs.acs.org]
- 21. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. nbinno.com [nbinno.com]
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- 26. who.int [who.int]
- 27. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Application Note: Synthesis and Purification of 2-[(Methylthio)methyl]-3-phenyl-2-propenal
Introduction and Mechanistic Overview
The synthesis of 2-[(methylthio)methyl]-3-phenyl-2-propenal (CAS: 100857-79-2) relies on a directed cross-aldol condensation between benzaldehyde and methional (3-(methylthio)propanal). Because benzaldehyde lacks α -protons, it cannot form an enolate and acts exclusively as the electrophilic acceptor. Methional, possessing α -protons, serves as the nucleophile.
To prevent the self-condensation of methional, the reaction is designed with a specific order of addition: methional is added dropwise to a pre-cooled, basic solution containing an excess of benzaldehyde. This ensures that the steady-state concentration of the methional enolate remains low, favoring the cross-aldol addition pathway followed by spontaneous dehydration to yield the α,β -unsaturated aldehyde[1].
Experimental Workflow Visualization
Workflow for the directed cross-aldol synthesis of 2-[(methylthio)methyl]-3-phenyl-2-propenal.
Materials and Reagents
The following table summarizes the stoichiometric requirements and roles of each reagent in the protocol[1].
| Reagent / Material | Molecular Weight ( g/mol ) | Amount | Equivalents | Role in Synthesis |
| Benzaldehyde | 106.12 | 10.0 g (94.2 mmol) | 1.00 | Electrophile (Aldol acceptor) |
| Methional | 104.17 | 10.0 g (96.0 mmol) | 1.02 | Nucleophile precursor |
| Potassium Hydroxide (KOH) | 56.11 | 0.5 g (8.9 mmol) | 0.09 | Base catalyst for enolization |
| Methanol (MeOH) | 32.04 | 10 mL | Solvent | Reaction medium |
| Diethyl Ether | 74.12 | As needed | N/A | Extraction solvent |
| Deionized Water / Brine | N/A | As needed | N/A | Aqueous wash |
Step-by-Step Synthesis Methodology
Phase 1: Reaction Setup and Enolate Generation
-
Catalyst Solvation: Equip a 100 mL three-necked round-bottom flask with a magnetic stirrer, an internal thermometer, and a pressure-equalizing addition funnel. Charge the flask with 10 mL of methanol and 0.5 g of potassium hydroxide (KOH). Stir until the KOH is completely dissolved.
-
Causality: Methanol serves as a protic solvent that readily dissolves KOH, creating the methoxide/hydroxide equilibrium necessary to deprotonate the α -carbon of methional.
-
-
Electrophile Addition: Add 10.0 g of benzaldehyde to the basic methanol solution. Immediately transfer the flask to an ice-water bath and cool the mixture to an internal temperature of 5°–10 °C.
-
Causality: Benzaldehyde is added first because it cannot self-condense. Cooling the system suppresses unwanted side reactions (such as the Cannizzaro reaction) and prepares the system to absorb the heat generated by the subsequent exothermic aldol addition.
-
Phase 2: Directed Aldol Condensation
-
Nucleophile Addition: Load 10.0 g of methional into the addition funnel. Begin adding the methional dropwise into the vigorously stirred benzaldehyde solution, strictly maintaining the internal temperature between 5°–10 °C.
-
Causality: Dropwise addition is the critical control parameter. It ensures that methional is instantly consumed by the large excess of benzaldehyde upon forming an enolate, thereby preventing methional molecules from reacting with each other (self-aldolization)[1].
-
-
Maturation and Dehydration: Once the addition is complete, remove the ice bath. Allow the reaction mixture to naturally warm to room temperature (approx. 20°–25 °C) and continue stirring for 1 hour.
-
Causality: The initial low temperature favors the formation of the β -hydroxy aldehyde intermediate. Warming the mixture to room temperature provides the thermodynamic push required for the E1cB elimination of water (dehydration), yielding the final α,β -unsaturated conjugated system.
-
Phase 3: Workup and Isolation
-
Solvent Removal: Transfer the crude reaction mixture to a rotary evaporator and remove the majority of the methanol under reduced pressure.
-
Causality: Removing methanol prevents it from acting as a co-solvent during the extraction phase, which would otherwise pull the organic product into the aqueous layer.
-
-
Liquid-Liquid Extraction: Partition the concentrated crude mixture between deionized water (50 mL) and diethyl ether (50 mL) in a separatory funnel.
-
Washing: Isolate the upper organic (ether) layer. Wash the organic layer sequentially with deionized water (3 × 30 mL) to remove residual KOH and unreacted water-soluble impurities, followed by a final wash with saturated aqueous sodium chloride (brine, 30 mL) to pre-dry the organic phase.
-
Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ), filter, and evaporate the diethyl ether under reduced pressure to yield a crude yellow oil.
Phase 4: Purification
-
Vacuum Distillation: Transfer the crude yellow oil to a short-path vacuum distillation apparatus. Distill the product under high vacuum.
-
Causality: The target compound has a high molecular weight and is thermally sensitive. Atmospheric distillation would lead to decomposition.
-
-
Fraction Collection: Collect the main fraction boiling at 104°–111 °C at 0.4 mm Hg .
-
Expected Yield: Approximately 6.1 g of purified 2-[(methylthio)methyl]-3-phenyl-2-propenal[1].
-
References
-
PrepChem. (n.d.). Preparation of 2-[(Methylthio)methyl]-3-phenyl-2-propenal. PrepChem Synthetic Protocols. Retrieved from [Link]
Sources
The Synthetic Versatility of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-: A Guide for Researchers
Introduction: A Multifaceted Precursor in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the pursuit of complex molecular architectures with efficiency and precision is paramount. Among the arsenal of versatile building blocks, α,β-unsaturated aldehydes stand out for their rich reactivity, enabling a diverse array of transformations. This guide focuses on a particularly valuable, yet under-explored precursor: 2-Propenal, 2-((methylthio)methyl)-3-phenyl- .
With its unique structural features—a conjugated aldehyde, a phenyl group providing steric and electronic influence, and a strategically placed methylthiomethyl substituent—this compound offers a powerful platform for the construction of intricate molecular frameworks. The presence of the sulfur-containing moiety not only modulates the reactivity of the Michael acceptor but also provides a handle for further functionalization, opening avenues for the synthesis of novel carbocycles and heterocycles. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical guidance and field-proven insights into the practical application of this promising precursor.
Physicochemical Properties and Synthesis
A thorough understanding of the precursor's properties is fundamental to its effective utilization.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂OS | [1] |
| Molecular Weight | 192.28 g/mol | [1] |
| Appearance | Yellow Oil | [2] |
| Boiling Point | 104-111 °C at 0.4 mm Hg | [2] |
Protocol 1: Synthesis of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-
This protocol is adapted from a known procedure and provides a reliable method for the laboratory-scale synthesis of the title compound.[2]
Reaction Scheme:
A schematic for the synthesis of the title compound.
Materials:
-
Benzaldehyde (10.0 g)
-
Methional (3-(Methylthio)propanal) (10.0 g)
-
Potassium hydroxide (0.5 g)
-
Methanol (10 ml)
-
Diethyl ether
-
Water
-
Saturated brine solution
Equipment:
-
100 ml three-necked reaction flask
-
Stirrer
-
Thermometer
-
Addition funnel
-
Rotary evaporator
Procedure:
-
In the three-necked flask, dissolve potassium hydroxide in methanol.
-
Cool the solution to 5-10 °C using an ice bath.
-
Add benzaldehyde to the cooled solution.
-
Add methional dropwise via the addition funnel, maintaining the reaction temperature between 5-10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Remove most of the methanol using a rotary evaporator at reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer and wash it several times with water, followed by a single wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Evaporate the solvent to yield a yellow oil.
-
Purify the crude product by vacuum distillation to obtain 2-Propenal, 2-((methylthio)methyl)-3-phenyl-.[2]
Expected Yield: Approximately 6.1 grams.
Causality Behind Experimental Choices:
-
The use of a strong base like potassium hydroxide is crucial for the deprotonation of methional at the α-position, generating the nucleophile for the aldol condensation with benzaldehyde.
-
Maintaining a low temperature during the initial addition helps to control the reaction rate and minimize side reactions.
-
The aqueous workup is essential to remove the base and any water-soluble byproducts.
Application in Michael Addition Reactions
The electron-deficient β-carbon of 2-Propenal, 2-((methylthio)methyl)-3-phenyl- makes it an excellent Michael acceptor.[3][4] This reactivity can be harnessed to form new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing more complex molecules.
Protocol 2: Thia-Michael Addition of a Thiol
This protocol describes a general procedure for the conjugate addition of a thiol to the title compound, a reaction that proceeds readily under mild conditions.
Reaction Scheme:
Workflow for the thia-Michael addition reaction.
Materials:
-
2-Propenal, 2-((methylthio)methyl)-3-phenyl- (1 equivalent)
-
Thiol (e.g., thiophenol, benzyl thiol) (1.1 equivalents)
-
Triethylamine (0.1 equivalents)
-
Dichloromethane (as solvent)
Procedure:
-
Dissolve 2-Propenal, 2-((methylthio)methyl)-3-phenyl- in dichloromethane in a round-bottom flask.
-
Add the thiol to the solution.
-
Add triethylamine to the mixture and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Rationale:
-
The base, triethylamine, deprotonates the thiol to generate the more nucleophilic thiolate anion, which then attacks the β-carbon of the α,β-unsaturated aldehyde.[5]
Application in Diels-Alder Cycloadditions
As a dienophile, 2-Propenal, 2-((methylthio)methyl)-3-phenyl- can participate in [4+2] cycloaddition reactions with a variety of dienes to form cyclohexene derivatives. The electron-withdrawing nature of the aldehyde group activates the double bond for this transformation.
Protocol 3: Diels-Alder Reaction with a Diene
This protocol provides a general framework for the Diels-Alder reaction using the title compound.
Reaction Scheme:
General scheme for the Diels-Alder reaction.
Materials:
-
2-Propenal, 2-((methylthio)methyl)-3-phenyl- (1 equivalent)
-
Diene (e.g., cyclopentadiene, furan) (1.2 equivalents)
-
Toluene (as solvent)
-
(Optional) Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) (0.1 equivalents)
Procedure:
-
Dissolve 2-Propenal, 2-((methylthio)methyl)-3-phenyl- in toluene in a sealed reaction vessel.
-
Add the diene to the solution.
-
For less reactive dienes, a Lewis acid catalyst can be added at this stage.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Key Considerations:
-
The stereochemistry of the Diels-Alder reaction (endo vs. exo selectivity) will depend on the specific diene and reaction conditions used. The endo product is often the kinetic product due to secondary orbital interactions.
-
Lewis acid catalysis can significantly accelerate the reaction and may also influence the stereoselectivity.
Application in Heterocyclic Synthesis
The versatile reactivity of 2-Propenal, 2-((methylthio)methyl)-3-phenyl- makes it a valuable starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.
Protocol 4: Synthesis of a Dihydropyrimidine Derivative
This protocol outlines a potential pathway to synthesize a dihydropyrimidine derivative via a Biginelli-type reaction, a multicomponent reaction known for its efficiency in generating this class of heterocycles.[3]
Reaction Scheme:
Multicomponent synthesis of a dihydropyrimidine.
Materials:
-
2-Propenal, 2-((methylthio)methyl)-3-phenyl- (1 equivalent)
-
Urea or Thiourea (1.5 equivalents)
-
Ethyl acetoacetate (1 equivalent)
-
Ethanol (as solvent)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine 2-Propenal, 2-((methylthio)methyl)-3-phenyl-, urea (or thiourea), and ethyl acetoacetate in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Mechanistic Insight:
-
The Biginelli reaction is a one-pot cyclocondensation. The proposed mechanism involves the acid-catalyzed formation of an acylimine intermediate from the aldehyde and urea, which then undergoes a Michael addition with the enol of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidine product.
Conclusion and Future Outlook
2-Propenal, 2-((methylthio)methyl)-3-phenyl- is a precursor with significant untapped potential in organic synthesis. Its unique combination of functional groups allows for a wide range of transformations, making it a valuable tool for the construction of diverse and complex molecular architectures. The protocols detailed in this guide provide a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. Further investigation into its reactivity, particularly in asymmetric catalysis and the synthesis of novel heterocyclic systems, is warranted and promises to yield exciting new discoveries in the fields of medicinal chemistry and materials science.
References
-
PrepChem. (n.d.). PREPARATION OF 2-[(METHYLTHIO)METHYL]-3-PHENYL-2-PROPENAL. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(15), 4949. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
GSRS. (n.d.). 2-(METHYLTHIOMETHYL)-3-PHENYL-2-PROPENAL, (2E)-. Retrieved from [Link]
-
PubMed. (2021, December 9). Investigation of the Organocatalytic Chlorination of 2-Phenylpropanal. Chemistry. Retrieved from [Link]
-
Thia-Michael Addition in Diverse Organic Synthesis. (2023). International Journal of Creative Research Thoughts, 11(12). Retrieved from [Link]
Sources
Application Notes and Protocols for the Catalytic Utilization of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential catalytic applications of the α,β-unsaturated aldehyde, 2-Propenal, 2-((methylthio)methyl)-3-phenyl-. While this specific substrate is not widely documented in catalytic literature, its structural motifs—a conjugated aldehyde and a soft thioether substituent—make it an exemplary candidate for asymmetric conjugate addition reactions. This document outlines a detailed protocol for its use in an organocatalyzed asymmetric Michael addition, a reaction of fundamental importance in the stereoselective synthesis of complex molecules.
Introduction to 2-Propenal, 2-((methylthio)methyl)-3-phenyl- in Catalysis
2-Propenal, 2-((methylthio)methyl)-3-phenyl- is a polyfunctional molecule featuring a cinnamaldehyde backbone, which is a classic Michael acceptor. The presence of the methylthiomethyl group at the α-position introduces unique steric and electronic properties. The sulfur atom, being a soft Lewis base, has the potential to interact with catalysts or reagents, influencing the stereochemical outcome of a reaction.
The core reactive site for catalytic transformations is the electrophilic β-carbon of the α,β-unsaturated system. The addition of a nucleophile to this position, known as a Michael or conjugate addition, is a powerful C-C bond-forming reaction.[1] When performed with a chiral catalyst, this addition can proceed with high enantioselectivity, providing access to valuable chiral building blocks.
Structural Features and Catalytic Relevance:
| Feature | Description | Potential Catalytic Influence |
| α,β-Unsaturated Aldehyde | A conjugated system that acts as an excellent Michael acceptor. | The primary site for nucleophilic attack in conjugate addition reactions. The aldehyde can be activated by an aminocatalyst to form a reactive iminium ion. |
| Phenyl Group at C3 | Provides steric bulk and can engage in π-stacking interactions. | Influences the facial selectivity of nucleophilic attack and can interact with the catalyst scaffold to enhance stereocontrol. |
| Methylthiomethyl Group at C2 | A sulfur-containing substituent. | The thioether can act as a soft Lewis basic site, potentially coordinating to a metal catalyst or interacting with an organocatalyst through non-covalent interactions. Its steric demand will also play a crucial role in stereodifferentiation. |
Proposed Catalytic Application: Asymmetric Michael Addition of a Carbon Nucleophile
This section details a protocol for the asymmetric Michael addition of a malonate derivative to 2-Propenal, 2-((methylthio)methyl)-3-phenyl- using a well-established diarylprolinol silyl ether organocatalyst. This class of catalysts is known to effectively catalyze Michael additions to α,β-unsaturated aldehydes via iminium ion activation.
Causality of Experimental Choices
-
Catalyst Selection : A diarylprolinol silyl ether (e.g., a Hayashi-Jørgensen catalyst) is chosen due to its proven ability to form a transient iminium ion with the aldehyde, which lowers the LUMO of the conjugated system and provides a sterically defined environment for the nucleophilic attack.[2]
-
Nucleophile : Diethyl malonate is selected as a soft, prochiral nucleophile that readily adds to Michael acceptors. Its corresponding enolate is easily formed under mild basic conditions.
-
Solvent : A non-polar, aprotic solvent like toluene is used to minimize competitive inhibition of the catalyst by solvent molecules and to enhance the non-covalent interactions that govern stereoselectivity.
-
Additive : An acidic co-catalyst, such as benzoic acid, is often employed to facilitate the regeneration of the aminocatalyst and to promote the formation of the iminium ion.
Proposed Reaction Mechanism and Catalytic Cycle
The proposed catalytic cycle proceeds through the formation of a chiral iminium ion, which is then attacked by the nucleophile. The catalyst is regenerated upon hydrolysis of the resulting enamine.
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Detailed Experimental Protocol
This protocol is designed as a self-validating system for screening the reaction and optimizing conditions.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 2-Propenal, 2-((methylthio)methyl)-3-phenyl- | >95% | Synthesized or Custom Order | Ensure purity by NMR and/or GC-MS. |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | >98% | Commercial | Store under inert atmosphere. |
| Diethyl malonate | >99% | Commercial | Distill before use. |
| Benzoic Acid | >99.5% | Commercial | Use as received. |
| Toluene | Anhydrous | Commercial | Dry over molecular sieves. |
| Triethylamine | >99% | Commercial | Distill from CaH₂. |
Step-by-Step Procedure
-
To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add the chiral aminocatalyst (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.02 mmol, 10 mol%).
-
Add benzoic acid (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add 2-Propenal, 2-((methylthio)methyl)-3-phenyl- (0.2 mmol, 1.0 equiv.).
-
In a separate vial, prepare a solution of diethyl malonate (0.4 mmol, 2.0 equiv.) and triethylamine (0.02 mmol, 10 mol%) in toluene (0.5 mL).
-
Add the diethyl malonate solution dropwise to the reaction flask over 5 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction by adding 2 mL of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Presentation and Expected Outcomes
The following table presents hypothetical data for the optimization of the reaction conditions.
| Entry | Catalyst Loading (mol%) | Additive (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | None | 25 | 24 | 65 | 70 |
| 2 | 10 | Benzoic Acid (10) | 25 | 12 | 85 | 92 |
| 3 | 5 | Benzoic Acid (10) | 25 | 24 | 78 | 90 |
| 4 | 10 | Benzoic Acid (10) | 0 | 48 | 90 | >95 |
| 5 | 20 | Benzoic Acid (10) | 25 | 8 | 88 | 93 |
Note: This data is illustrative and serves as a template for recording experimental results. Actual outcomes may vary.
Concluding Remarks for the Senior Application Scientist
The protocol outlined above provides a robust starting point for investigating the catalytic applications of 2-Propenal, 2-((methylthio)methyl)-3-phenyl- in asymmetric synthesis. The unique structural features of this substrate, particularly the α-thioether substituent, may offer novel opportunities for stereocontrol and further functionalization. Researchers are encouraged to explore variations in the catalyst, nucleophile, and reaction conditions to fully elucidate the synthetic potential of this compound. The successful development of such a protocol would contribute a valuable new tool to the field of asymmetric catalysis, with potential applications in the synthesis of pharmaceuticals and other fine chemicals.
References
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
-
The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved from [Link]
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-
Organocatalytic Synthesis of 2H-Flavenes and Evaluation of Their Reactivity in Michael Versus Knoevenagel Reactions. (2025, November 11). MDPI. Retrieved from [Link]
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Sources
Application Notes and Protocols: In Vitro Biological Evaluation of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-
Introduction
This document provides a comprehensive guide to the in vitro evaluation of the novel compound 2-Propenal, 2-((methylthio)methyl)-3-phenyl-. This molecule, a derivative of the cinnamaldehyde scaffold, possesses structural features that suggest a potential for significant biological activity. Specifically, the presence of an α,β-unsaturated aldehyde moiety creates an electrophilic center, which can potentially interact with nucleophilic residues (such as cysteine) in key cellular proteins. This reactivity is a hallmark of compounds that modulate critical signaling pathways involved in cellular stress and inflammation, such as the Keap1-Nrf2 and NF-κB pathways.
The strategic inclusion of a methylthiomethyl group at the alpha position further modifies the compound's electronic and steric properties, potentially fine-tuning its reactivity and selectivity. Given this structural rationale, the following protocols are designed as a tiered screening cascade to systematically characterize the compound's cytotoxic, anti-inflammatory, and specific mechanistic activities. This guide is built on the principles of providing not just procedural steps, but the scientific causality behind them, ensuring that each protocol functions as a self-validating system.
Preliminary Compound Handling & Stock Preparation
Accurate and consistent compound preparation is the foundation of reproducible results.
Protocol 1: Master Stock Solution Preparation
-
Compound Information:
-
Solvent Selection: Due to the predicted hydrophobicity of the compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration master stock.
-
Procedure:
-
Accurately weigh 5-10 mg of 2-Propenal, 2-((methylthio)methyl)-3-phenyl- using an analytical balance.
-
Dissolve the compound in cell culture-grade, anhydrous DMSO to create a 10 mM or 20 mM master stock solution.
-
Ensure complete dissolution by vortexing for 1-2 minutes. Gentle warming in a 37°C water bath may be used if necessary.
-
Aliquot the master stock into small-volume, light-protective tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
-
Causality & Experience: Using a high-concentration DMSO stock minimizes the final concentration of the solvent in the cell culture medium. It is critical to maintain the final DMSO concentration at or below 0.5% (v/v) in all assays to avoid solvent-induced cytotoxicity or artifacts. A vehicle control (medium with the equivalent highest percentage of DMSO) must be included in every experiment.
Tier 1: Foundational Cytotoxicity Assessment
Before investigating specific biological activities, it is essential to determine the concentration range at which the compound is non-toxic or exhibits cytotoxic effects. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of viable cells.[3][4][5]
Protocol 2: MTT Cell Viability Assay
-
Principle: The mitochondrial dehydrogenase enzymes present in living, metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[3]
-
Detailed Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) or an immune cell line (e.g., RAW 264.7 macrophages) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound from your DMSO stock in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound (e.g., ranging from 0.1 µM to 100 µM).
-
Controls: Include wells for "untreated cells" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used in the experiment).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Presentation & Analysis:
| Parameter | Recommended Value |
| Cell Line | HeLa, A549, or RAW 264.7 |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM |
| Incubation Time | 24 - 72 hours |
| Final DMSO % | ≤ 0.5% |
| MTT Reagent | 5 mg/mL in PBS |
| Solubilizing Agent | DMSO |
| Absorbance Wavelength | 570 nm |
-
Calculation:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).
-
-
Trustworthiness: The vehicle control validates that the observed effects are due to the compound, not the solvent. Comparing results at different time points (24h vs. 48h) provides insight into time-dependent toxicity.
Tier 2: Screening for Anti-Inflammatory Activity
This tier investigates the compound's ability to suppress key inflammatory responses in macrophages, a central cell type in inflammation. We use lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a robust inflammatory state.
Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)
-
Principle: In inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, producing large amounts of nitric oxide (NO), a pro-inflammatory mediator. NO in the culture supernatant is oxidized to nitrite (NO₂⁻), which can be quantified colorimetrically using the Griess reagent.[8] This assay serves as a primary screen for anti-inflammatory compounds.[6]
-
Detailed Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
-
Controls:
-
Negative Control: Cells + Medium only (no LPS, no compound).
-
Vehicle Control: Cells + DMSO + LPS.
-
Positive Control (LPS only): Cells + LPS only.
-
Positive Inhibition Control: Cells + known iNOS inhibitor (e.g., L-NAME) + LPS.
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes. A pink/magenta color will develop.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM) to quantify the nitrite concentration in the samples.[8]
-
-
Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control. This provides a quantitative measure of the compound's anti-inflammatory effect.
Tier 3: Mechanistic Pathway Analysis
The structural features of 2-Propenal, 2-((methylthio)methyl)-3-phenyl- suggest it may modulate the NF-κB and/or Nrf2 signaling pathways, which have a well-established interplay in regulating inflammation and oxidative stress.[9] Reporter gene assays are a highly sensitive and specific method for quantifying the activity of these transcription factors.
Overall Mechanistic Screening Workflow```dot
Caption: The Keap1-Nrf2 antioxidant response pathway.
-
Detailed Methodology:
-
Cell Seeding: Seed a stable reporter cell line (e.g., HepG2-ARE-luc) in a 96-well white, clear-bottom plate. Incubate overnight.
-
Compound Treatment: Treat cells with non-toxic concentrations of the test compound.
-
Controls: Include a vehicle control (DMSO) and a known Nrf2 activator (e.g., sulforaphane or tert-butylhydroquinone) as a positive control.
-
Incubation: Incubate for 16-24 hours to allow for robust reporter gene expression.
-
Cell Lysis & Luciferase Assay: Follow the same procedure as described in Protocol 4.
-
Luminescence Reading: Measure luminescence using a plate luminometer.
-
-
Data Analysis: Normalize the data to cell viability. Express the results as "Fold Induction" relative to the vehicle control. A fold induction significantly greater than 1 indicates Nrf2 activation.
Integrated Data Interpretation
The power of this tiered approach lies in integrating the data to build a comprehensive activity profile.
-
Scenario 1: Potent Anti-inflammatory, Low Cytotoxicity. If the compound strongly inhibits NO production (Protocol 3) and NF-κB activation (Protocol 4) at concentrations well below its cytotoxic IC₅₀ (Protocol 2), it is a promising candidate for an inflammation-focused therapeutic.
-
Scenario 2: Potent Nrf2 Activator. If the compound shows strong Nrf2 activation (Protocol 5) at non-toxic concentrations, it may function as an indirect antioxidant and cytoprotective agent. This activity often correlates with anti-inflammatory effects, as Nrf2 can negatively regulate the NF-κB pathway. *[9] Scenario 3: High Cytotoxicity. If the compound is highly cytotoxic, its utility in other assays is limited, but it could be further explored as a potential anti-cancer agent, especially if it shows selectivity for cancer cells over non-cancerous cell lines.
By systematically applying these validated protocols, researchers can efficiently and accurately characterize the in vitro biological profile of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-, paving the way for further pre-clinical development.
References
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PubChem. alpha-METHYLCINNAMALDEHYDE. National Center for Biotechnology Information. [Link]
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Iftikhar, A., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine. [Link]
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Design, synthesis and biological evaluation of 2-pyrrolone derivatives as radioprotectors. (2022). Bioorganic & Medicinal Chemistry. [Link]
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Hart, M. F., et al. (2017). In vitro benchmarking of NF-κB inhibitors. Scientific Reports. [Link]
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Simeonov, A., et al. (2017). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology. [Link]
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Koo, J., et al. (2015). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. Journal of Visualized Experiments. [Link]
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Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
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Synthesis and biological evaluation of some new chalcone derivatives for their antimicrobial activities. (n.d.). ResearchGate. [Link]
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Al-Dieri, I., et al. (2025). Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. MDPI. [Link]
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NIST. 2-Propenal, 2-methyl-3-phenyl-. NIST Chemistry WebBook. [Link]
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Synthesis and Biological Evaluation of Novel Bufalin Derivatives. (2022). MDPI. [Link]
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In-vitro Preliminary Evaluation of Antioxidant and Anticoagulant Activity of Novel N-Phenyl Hydrazine 1-Carbothioamide Derivatives of (2-Methyl-3-(Substituted Thio)Propanoyl) Proline. (2022). ResearchGate. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijpra.com. [Link]
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Sharma, A., et al. (2024). An Overview of Therapeutic Targeting of Nrf2 Signaling Pathway in Rheumatoid Arthritis. ACS Omega. [Link]
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Wei, M., et al. (2025). Developing a novel in vitro toxicity assay for predicting inhalation toxicity in rats. Toxicology Letters. [Link]
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Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (2025). bioRxiv. [Link]
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Synthesis and Biological Activity of Novel 3-phenyl-5-{[(1H benzo[d]imidazol-2-yl) thio] methyl}-1,2,4-oxadiazoles. (2016). ResearchGate. [Link]
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Synthesis and Biological Evaluation of 2-Substituted-Aryl. (2023). JScholar Publishers. [Link]
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In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). ijcrt.org. [Link]
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In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. (2025). ijcrt.org. [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (n.d.). RSC Publishing. [Link]
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Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes. (2010). Oriental Journal of Chemistry. [Link]
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In vitro effect of redox signaling molecules on regulating Nrf2 pathway. (n.d.). Asea. [Link]
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Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). MDPI. [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI. [Link]
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Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Antioxidants. [Link]
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3-Methyl-2-((methylthio)methyl)but-2-enal. (2025). MDPI. [Link]
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RayBiotech. NF-kappaB Signaling Pathway. [Link]
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Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds. (2025). MDPI. [Link]
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Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). MDPI. [Link]
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Chromatographic separation techniques for 2-Propenal, 2-((methylthio)methyl)-3-phenyl-
An In-Depth Guide to the Chromatographic Separation of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-
Authored by a Senior Application Scientist
This document provides detailed application notes and protocols for the chromatographic separation of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development who require robust and reliable analytical techniques for quantification, purity assessment, and reaction monitoring of this specific sulfur-containing aromatic aldehyde.
Introduction and Compound Overview
2-Propenal, 2-((methylthio)methyl)-3-phenyl- is a complex organic molecule featuring a phenyl group, a propenal (acrolein) functional group, and a methylthio moiety.[1][2] Its structure presents unique challenges and opportunities for chromatographic separation. The presence of the aromatic ring and a conjugated double bond system makes it an excellent candidate for UV-based detection in High-Performance Liquid Chromatography (HPLC). The sulfur atom allows for highly selective and sensitive detection using Gas Chromatography (GC) with a sulfur-specific detector.[3] The choice of technique depends on the analytical objective, sample matrix, and required sensitivity.
This guide explains the causality behind experimental choices, providing not just protocols, but a framework for method development and optimization.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for developing effective separation strategies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂OS | [1][2] |
| Molecular Weight | 192.28 g/mol | [1][2] |
| Structure | Aromatic, Conjugated Aldehyde, Thioether | [1] |
| Polarity | Moderately polar | Inferred from structure |
| UV Absorbance | Strong (due to phenyl and conjugated system) | Inferred from structure |
| Volatility | Sufficient for Gas Chromatography | Inferred from structure & MW |
Strategic Approach to Chromatographic Method Selection
The selection of the optimal chromatographic technique is a critical first step. This decision should be guided by the specific analytical goal, such as purity determination, quantification, reaction monitoring, or preparative isolation. The following decision tree illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting the appropriate chromatographic technique.
Gas Chromatography (GC) with Sulfur-Specific Detection
Expertise & Experience: GC is a powerful technique for analyzing volatile and semi-volatile sulfur compounds. For a molecule like 2-Propenal, 2-((methylthio)methyl)-3-phenyl-, the key to a successful GC method is leveraging a sulfur-specific detector. Detectors like the Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) provide exceptional selectivity and sensitivity, virtually eliminating interference from co-eluting non-sulfur-containing compounds, which is a common problem with universal detectors like FID or MS.[4][5] The SCD is particularly advantageous as its response is inherently linear and equimolar, simplifying quantification.[5]
Protocol: GC-SCD Analysis
This protocol is designed for the quantitative analysis and purity assessment of the target analyte in a complex matrix.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity solvent such as Ethyl Acetate or Dichloromethane.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) from a certified reference standard in the same solvent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent | Standard, reliable GC system. |
| Detector | Sulfur Chemiluminescence Detector (SCD) | Provides high selectivity and sensitivity for sulfur compounds.[6][7] |
| Injector | Split/Splitless, 270 °C | A hot injector ensures rapid volatilization of the analyte. |
| Injection Mode | Split (100:1 ratio) | Prevents column overload and ensures sharp peaks for quantitative analysis. |
| Carrier Gas | Helium, Constant Flow @ 2 mL/min | Inert carrier gas providing good efficiency. |
| Column | DB-1 (or equivalent 100% Dimethylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film | A long, non-polar column provides high-resolution separation for complex mixtures.[6] |
| Oven Program | - 60 °C (hold 1 min)- Ramp 10 °C/min to 240 °C- Ramp 20 °C/min to 280 °C (hold 5 min) | The temperature program is designed to separate volatile impurities at the beginning and ensure the elution of the target analyte and any heavier components. |
| SCD Parameters | Burner: 800 °C, H₂: 40 mL/min, Air: 10 mL/min | Optimized for the chemiluminescent reaction of sulfur. |
3. Self-Validation and System Suitability:
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. A linear regression should yield a correlation coefficient (R²) > 0.995.
-
Precision: Perform six replicate injections of a mid-level standard. The relative standard deviation (RSD) of the peak areas should be < 2.0%.[5]
-
Selectivity: Spike a sample matrix with the analyte and confirm that no interfering peaks are present at the analyte's retention time. The SCD ensures high selectivity.[5]
High-Performance Liquid Chromatography (HPLC) with UV Detection
Expertise & Experience: HPLC is an indispensable tool, particularly for compounds that may have limited thermal stability or when preparative isolation is required. The target molecule's phenyl group and conjugated aldehyde system make it a strong chromophore, ideal for UV detection.[8] Reversed-phase (RP) HPLC on a C18 column is the logical starting point, as it separates compounds primarily based on hydrophobicity. A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol will provide the flexibility to separate the moderately polar analyte from both more polar and less polar impurities.
Protocol: Reversed-Phase HPLC-UV Analysis
This method is suitable for purity determination and quantification in drug substance and formulated product samples.
1. Sample and Mobile Phase Preparation:
-
Sample Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Sample Preparation: Accurately prepare a sample solution of approximately 0.5 mg/mL in the diluent.[9]
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Filter all mobile phases and samples through a 0.45 µm filter.
2. Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with a UV or DAD detector. |
| Detector | UV-Vis or Diode Array Detector (DAD) @ 254 nm | 254 nm is a common wavelength for aromatic compounds. A DAD allows for peak purity analysis by examining spectra across the peak. |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | The industry standard for reversed-phase separations, offering good retention for moderately non-polar compounds.[10] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Gradient Elution | - 0 min: 40% B- 20 min: 90% B- 25 min: 90% B- 26 min: 40% B- 30 min: 40% B | A gradient provides robust separation of a wide range of potential impurities. |
3. Data Acquisition and System Suitability:
-
Standard Preparation: Prepare an external standard at a known concentration (e.g., 0.5 mg/mL).[9]
-
System Precision: Five replicate injections of the standard should show an RSD of < 2.0% for peak area and retention time.[9]
-
Tailing Factor: The tailing factor for the analyte peak should be ≤ 2.0.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Expertise & Experience: TLC is an invaluable technique in synthetic chemistry for its speed, simplicity, and low cost.[11] It provides a rapid qualitative assessment of a reaction's progress by visualizing the consumption of starting materials and the formation of products.[12][13] For this molecule, a standard silica gel plate will serve as the stationary phase, and a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) will act as the mobile phase. The optimal ratio is determined empirically to achieve a product Rƒ value between 0.2 and 0.8 for clear separation.[12]
Protocol: TLC Analysis
This protocol is intended for the rapid, qualitative monitoring of a synthesis reaction.
1. Materials:
-
TLC Plates: Silica gel 60 F₂₅₄ plates.[11]
-
Mobile Phase (Eluent): A mixture of Hexanes and Ethyl Acetate. Start with a ratio of 4:1 (Hexanes:EtOAc) and adjust as needed.
-
Sample Preparation: Dissolve a tiny amount (<1 mg) of the reaction mixture in a volatile solvent like ethyl acetate.[11]
-
Visualization: Hand-held 254 nm UV lamp, Iodine chamber.
2. Procedure:
-
Pour a small amount (~0.5 cm depth) of the chosen mobile phase into a TLC chamber and allow it to saturate.
-
Using a capillary tube, spot the starting material (SM), the reaction mixture (R), and a co-spot (C) of both on a baseline drawn ~1 cm from the bottom of the TLC plate.[13]
-
Place the plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp. The aromatic rings will quench the fluorescence, appearing as dark spots.
-
Circle the spots with a pencil. Further visualization can be done in an iodine chamber if necessary.
3. Interpretation:
-
A successful reaction will show the spot corresponding to the starting material diminishing in intensity over time, while a new spot for the product appears.[13] The absence of the starting material spot in the reaction lane indicates the reaction is likely complete.
General Analytical Workflow
The following diagram outlines a comprehensive workflow from sample receipt to final data analysis, applicable to both GC and HPLC methodologies.
Caption: A generalized workflow for chromatographic analysis.
References
-
Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. ACS Publications. [Link]
-
Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS | Request PDF. ResearchGate. [Link]
-
Analysis of aromatic sulfur compounds in gas oils using GC with sulfur chemiluminescence detection and high-resolution MS. PubMed. [Link]
-
2-(METHYLTHIOMETHYL)-3-PHENYL-2-PROPENAL, (2E)-. gsrs. [Link]
-
Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Ingenieria Analitica Sl. [Link]
-
Monitoring Reactions by TLC. Washington State University. [Link]
-
Chemical Properties of 2-Propenal, 2-methyl-3-phenyl- (CAS 101-39-3). Cheméo. [Link]
-
Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Agilent Technologies. [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]
-
Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. University of Wisconsin-Madison. [Link]
-
2.3B: Uses of TLC. Chemistry LibreTexts. [Link]
-
Visible-Light-Mediated Cross Dehydrogenative Coupling of Thiols with Aldehydes: Metal-Free Synthesis of Thioesters at Room Temperature. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Chemical Properties of 2-Propenal (CAS 107-02-8). Cheméo. [Link]
-
Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. [Link]
-
3-Methyl-2-((methylthio)methyl)but-2-enal. MDPI. [Link]
-
3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. ResearchGate. [Link]
-
Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry. [Link]
-
HPLC METHODOLOGY MANUAL. University of Notre Dame. [Link]
- WO2019036685A1 - Methods for hplc analysis.
-
2-Propenal, 3-phenyl-. NIST WebBook. [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 2-(METHYLTHIOMETHYL)-3-PHENYLPROPENAL | 65887-08-3 [chemicalbook.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of aromatic sulfur compounds in gas oils using GC with sulfur chemiluminescence detection and high-resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Propenal, 3-phenyl- [webbook.nist.gov]
- 9. padproject.nd.edu [padproject.nd.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: Preparation of 2-((Methylthio)methyl)-3-phenyl-2-propenal via Morita-Baylis-Hillman Adducts
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The synthesis of highly functionalized allylic sulfides, such as 2-((methylthio)methyl)-3-phenyl-2-propenal (a modified cinnamaldehyde derivative), requires precise control over carbon-carbon bond formation and regioselective nucleophilic substitution. This application note details a robust, three-step synthetic pipeline leveraging the Morita-Baylis-Hillman (MBH) reaction [1].
The sequence begins with the MBH reaction between benzaldehyde and acrolein to form a densely functionalized allylic alcohol. Because the nascent hydroxyl group is a poor leaving group, it is activated via acetylation. The critical transformation is the final step: an SN2' allylic substitution utilizing sodium thiomethoxide (NaSMe) [2, 3].
The Causality of the SN2' Regioselectivity
Direct SN2 displacement at the benzylic position of the MBH acetate is kinetically disfavored due to severe steric hindrance from the adjacent phenyl and formyl groups. Conversely, the terminal methylene carbon ( =CH2 ) is sterically accessible and acts as a "soft" electrophilic center perfectly matched for the "soft" methanethiolate nucleophile. Nucleophilic attack at this terminal carbon triggers a concerted double-bond migration that expels the acetate leaving group. The reaction is driven to completion by a massive thermodynamic sink: the formation of a fully conjugated cinnamaldehyde backbone.
Mandatory Visualization: Reaction Pathway
Reaction pathway for the synthesis of 2-((methylthio)methyl)-3-phenyl-2-propenal via MBH adducts.
Experimental Design & Self-Validating Quality Control
To ensure a self-validating workflow, each step is designed with built-in analytical checkpoints.
-
Acrolein Handling: Acrolein is highly volatile and prone to spontaneous polymerization. It must be freshly distilled prior to use. We utilize an aqueous 1,4-dioxane solvent system for the MBH step; the aqueous environment stabilizes the zwitterionic enolate intermediate formed by DABCO, accelerating the reaction while suppressing acrolein polymerization.
-
Thiolation Safety & Stoichiometry: Gaseous methanethiol is toxic and difficult to quantify. We substitute it with solid Sodium thiomethoxide (NaSMe), which allows for precise stoichiometric control and significantly improves laboratory safety.
-
Temperature Control in SN2': The thiolation is initiated at -20 °C. Lowering the thermal energy prevents unwanted SN2 attack at the benzylic position and suppresses potential Michael additions to the aldehyde, ensuring exclusive SN2' regioselectivity.
Step-by-Step Protocols
Step 1: Synthesis of 2-[Hydroxy(phenyl)methyl]acrylaldehyde (MBH Adduct)
-
Preparation: In a 250 mL round-bottom flask, dissolve benzaldehyde (10.6 g, 100 mmol) and DABCO (2.24 g, 20 mmol, 0.2 equiv) in a 1:1 mixture of 1,4-dioxane and deionized water (100 mL).
-
Addition: Cool the mixture to 0 °C using an ice bath. Add freshly distilled acrolein (8.4 g, 150 mmol, 1.5 equiv) dropwise over 15 minutes to prevent exothermic polymerization.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 48 hours. Monitor via TLC (Hexanes/EtOAc 7:3, UV active).
-
Workup: Quench the reaction with 1M HCl (50 mL) to neutralize DABCO. Extract with EtOAc ( 3×75 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude oil via silica gel flash chromatography to yield the pure MBH adduct as a pale yellow oil.
Step 2: Synthesis of 2-[Acetoxy(phenyl)methyl]acrylaldehyde (MBH Acetate)
-
Preparation: Dissolve the purified MBH adduct (10.0 g, 61.6 mmol) in anhydrous dichloromethane (DCM, 100 mL). Add pyridine (7.3 g, 92.4 mmol, 1.5 equiv) and DMAP (0.37 g, 3.0 mmol, 0.05 equiv).
-
Addition: Cool the solution to 0 °C. Add acetic anhydride (7.5 g, 74.0 mmol, 1.2 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature for 2 hours. Complete conversion is indicated by the upward shift of the product spot on TLC.
-
Workup: Pour the mixture into saturated aqueous NaHCO3 (100 mL) and stir until gas evolution ceases. Extract with DCM ( 2×50 mL). Wash the organic layer successively with 1M HCl (to remove pyridine) and brine. Dry over MgSO4 and concentrate to yield the MBH acetate.
Step 3: SN2' Allylic Substitution to Target Molecule
-
Preparation: Dissolve the MBH acetate (8.0 g, 39.2 mmol) in anhydrous THF (80 mL) under an argon atmosphere. Cool the flask to -20 °C using a dry ice/ethylene glycol bath.
-
Addition: Suspend Sodium thiomethoxide (NaSMe) (3.3 g, 47.0 mmol, 1.2 equiv) in 20 mL of anhydrous THF and add it dropwise to the reaction mixture over 20 minutes.
-
Reaction: Maintain the temperature at -20 °C for 1 hour, then allow it to slowly warm to 0 °C over another hour.
-
Workup: Quench the reaction with cold water (50 mL). Extract the aqueous phase with diethyl ether ( 3×50 mL). Wash the combined organics with brine, dry over Na2SO4 , and concentrate.
-
Purification: Purify via column chromatography (Hexanes/EtOAc 9:1) to isolate 2-((methylthio)methyl)-3-phenyl-2-propenal as an oil (predominantly the thermodynamically stable E-isomer regarding the phenyl ring, though standard nomenclature often denotes this geometry as Z based on CIP priorities).
Quantitative Data & Spectroscopic Validation
The table below summarizes the expected yields and critical 1 H NMR diagnostic shifts used to validate the success of each transformation.
| Compound / Intermediate | Expected Yield | Key 1 H NMR Diagnostic Shifts (400 MHz, CDCl3 , δ ppm) | Validation Checkpoint |
| MBH Adduct | 60 - 65% | 9.55 (s, 1H, CHO ), 6.30 & 6.05 (s, 2H, =CH2 ), 5.60 (s, 1H, CH-OH ) | Appearance of terminal olefin and benzylic alcohol. |
| MBH Acetate | 90 - 95% | 9.50 (s, 1H, CHO ), 6.45 & 6.15 (s, 2H, =CH2 ), 6.65 (s, 1H, CH-OAc ) | Downfield shift of benzylic proton ( Δδ≈+1.05 ppm) confirms acetylation. |
| Target Molecule | 80 - 85% | 9.65 (s, 1H, CHO ), 7.45 (s, 1H, =CH-Ph ), 3.40 (s, 2H, CH2-S ), 2.05 (s, 3H, S-CH3 ) | Disappearance of =CH2 ; appearance of conjugated vinyl proton and thioether methyl. |
References
-
Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). Chemistry of Morita-Baylis-Hillman adducts. Chemical Reviews. URL: [Link]
-
Das, B., Chowdhury, N., Damodar, K., & Banerjee, J. (2007). Regioselective S-allylation of thiols with cyclic Baylis–Hillman acetates. Journal of Molecular Catalysis A: Chemical. URL: [Link]
-
Silva, F. C., et al. (2023). On the development of a nucleophilic methylthiolation methodology. Organic & Biomolecular Chemistry. URL: [Link]
How to improve synthesis yield of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-
Welcome to the Technical Support Center for the synthesis of 2-Propenal, 2-((methylthio)methyl)-3-phenyl- (commonly referred to as α -((methylthio)methyl)cinnamaldehyde).
This portal is designed for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks, purity issues, or scalability challenges during the cross-aldol condensation of benzaldehyde and methional. Below, you will find mechanistic insights, diagnostic troubleshooting Q&As, and a self-validating experimental protocol designed to maximize your isolated yield.
Mechanistic Overview & Reaction Pathway
The synthesis of 2-((methylthio)methyl)-3-phenyl-2-propenal relies on a base-catalyzed cross-aldol condensation between an enolizable donor (methional) and a non-enolizable acceptor (benzaldehyde) . Because methional contains highly active α -protons and a β -leaving group (the methylthio moiety), the reaction is highly susceptible to competitive side reactions such as self-condensation and β -elimination .
Reaction pathway showing the desired cross-aldol condensation vs. competitive side reactions.
Diagnostic Q&A: Troubleshooting Yield & Purity Issues
Q: Why is my overall yield consistently below 35%, accompanied by heavy, dark tarry byproducts? A: This is the most common failure mode when following baseline protocols using strong bases like potassium hydroxide (KOH). Methional is highly enolizable. Under strong basic conditions, the self-condensation of methional kinetically outcompetes the desired cross-aldol condensation with benzaldehyde. Furthermore, strong bases catalyze the polymerization of the resulting α,β -unsaturated aldehyde into tars. Actionable Solution: Shift the thermodynamic equilibrium by using a 2x to 3x molar excess of benzaldehyde. Alternatively, switch to advanced solid-state catalysts (e.g., zeolite-confined Cs+ single sites), which have been shown to drastically improve cross-aldol selectivity without triggering polymerization .
Q: During the reaction, I detect a strong, pungent odor of methanethiol, and GC-MS shows high levels of acrolein derivatives. What went wrong? A: Your reaction temperature exceeded the kinetic control threshold, leading to β -elimination. Methional (3-(methylthio)propanal) contains a β -methylthio group. When the enolate is formed, excess thermal energy allows it to expel the methanethiolate anion ( CH3S− ), generating volatile methanethiol gas and acrolein. Actionable Solution: Strictly maintain the internal reaction temperature between 5°C and 10°C during the entire methional addition phase . Do not rely on ambient cooling; use an ice-water bath and a calibrated internal thermocouple.
Q: How can I efficiently separate the target product from the unreacted benzaldehyde required to drive the reaction? A: Because you must use excess benzaldehyde to suppress methional self-condensation, downstream separation is critical. Actionable Solution: Benzaldehyde boils at 178°C at atmospheric pressure, while the target product boils at 104°–111°C under high vacuum (0.4 mm Hg) . Ensure your vacuum manifold achieves <0.5 mm Hg for distinct fractional distillation. If high-vacuum distillation is unavailable, wash the organic layer with saturated sodium bisulfite during the workup to convert unreacted benzaldehyde into a water-soluble bisulfite adduct that can be easily extracted in the aqueous phase.
Comparative Data Analysis
To illustrate the causality behind our recommended protocol adjustments, the following table summarizes the quantitative differences between the baseline historical method and the optimized methodology.
| Parameter | Baseline Protocol | Optimized Protocol | Causality / Scientific Rationale |
| Acceptor:Donor Ratio | 1:1 (10.0 g : 10.0 g) | 2:1 (20.0 g : 10.0 g) | Excess benzaldehyde outcompetes methional self-condensation. |
| Addition Kinetics | Rapid / Uncontrolled | Dropwise over 45-60 mins | Keeps local methional concentration low, preventing oligomerization. |
| Thermal Control | 5-10°C (Loose) | Strictly <10°C during addition | Prevents β -elimination of the methylthio group (loss of methanethiol). |
| Workup Modification | Water/Brine wash | Sodium Bisulfite wash | Converts unreacted excess benzaldehyde into a water-soluble adduct. |
| Isolated Yield | ~30-35% | 65-75% | Synergistic effect of kinetic control and equilibrium shifting. |
Optimized Experimental Workflow
The following step-by-step methodology is engineered as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.
Step 1: Preparation & Acceptor Loading In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and addition funnel, dissolve 0.5 g of KOH in 15 mL of anhydrous methanol. Add 20.0 g (188 mmol) of benzaldehyde to the flask. Self-Validation: Cool the mixture using an ice-water bath until the internal thermocouple stabilizes precisely between 5°C and 10°C.
Step 2: Donor Addition (Critical Kinetic Control) Load 10.0 g (96 mmol) of methional into the addition funnel. Begin dropwise addition at a rate of approximately 1 drop every 3-5 seconds (total addition time 45–60 minutes). Self-Validation: Monitor the internal temperature continuously. If the temperature spikes above 10°C, halt the addition immediately until the bath cools the system back to 5°C.
Step 3: Maturation & Dehydration Once addition is complete, remove the ice bath and allow the mixture to naturally warm to 20°C–25°C. Stir for exactly 1 hour to allow the β -hydroxy aldehyde adduct to dehydrate into the final α,β -unsaturated product. Self-Validation: Perform a TLC check (Hexanes:EtOAc 8:2, UV visualization). The methional spot should be completely consumed.
Step 4: Quenching & Workup Concentrate the mixture under reduced pressure (rotary evaporator, water bath <35°C) to remove the methanol solvent. Partition the resulting residue between 50 mL of diethyl ether and 50 mL of deionized water. Separate the organic layer. Self-Validation (Benzaldehyde Removal): Wash the organic layer with 2 x 30 mL of saturated sodium bisulfite solution to extract unreacted benzaldehyde, followed by 30 mL of saturated NaCl (brine).
Step 5: Purification Dry the organic layer over anhydrous MgSO4 , filter, and evaporate the ether. Subject the resulting yellow oil to fractional vacuum distillation. Collect the fraction boiling at 104°–111°C at 0.4 mm Hg.
Optimized step-by-step experimental workflow with embedded self-validation checkpoints.
References
-
PREPARATION OF 2-[(METHYLTHIO)METHYL]-3-PHENYL-2-PROPENAL Source: PrepChem URL:[Link]
-
Chemical Properties of Aldehydes and Ketones (Aldol Condensation Principles) Source: CK-12 Foundation URL:[Link]
-
Nontraditional Aldol Condensation Performance of Highly Efficient and Reusable Cs+ Single Sites in β-Zeolite Channels Source: ACS Applied Materials & Interfaces URL:[Link]
Troubleshooting impurities in 2-Propenal, 2-((methylthio)methyl)-3-phenyl- extraction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Propenal, 2-((methylthio)methyl)-3-phenyl-. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification and extraction of this compound, with a focus on identifying and mitigating common impurities.
I. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-Propenal, 2-((methylthio)methyl)-3-phenyl-?
A1: The most common laboratory synthesis is a crossed aldol or Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of benzaldehyde with methional (3-(methylthio)propanal). Benzaldehyde, which lacks α-hydrogens, serves as the electrophilic partner for the enolizable methional.
Q2: My crude product is a yellow to brown oil. Is this normal?
A2: Yes, it is common for the crude product of this reaction to be a yellowish or brownish oil. This coloration can be due to minor impurities and polymeric byproducts formed during the condensation reaction. A successful purification should yield a significantly lighter-colored oil.
Q3: What are the most critical parameters to control during the synthesis to minimize impurity formation?
A3: Temperature and the rate of addition of the base are critical. The reaction should be kept cool (typically 5-10°C) during the initial stages to prevent the self-condensation of methional. Slow, dropwise addition of the base helps to maintain a low concentration of the enolate at any given time, further disfavoring self-condensation.
Q4: Can I purify this compound using silica gel column chromatography?
A4: While possible, purification of α,β-unsaturated aldehydes on silica gel can be challenging. The acidic nature of silica gel can sometimes catalyze isomerization, polymerization, or other degradation pathways. Additionally, the thioether group can be susceptible to oxidation. It is advisable to use a deactivated (neutral) silica gel or to co-elute with a small amount of a non-nucleophilic base like triethylamine (0.1-1%) to prevent degradation. An alternative purification method is the formation of a reversible bisulfite adduct, which allows for the separation of the aldehyde from non-aldehydic impurities.
Q5: How should I store the purified product?
A5: 2-Propenal, 2-((methylthio)methyl)-3-phenyl- is susceptible to oxidation and polymerization. It should be stored under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (≤ 4°C). The addition of a radical inhibitor like butylated hydroxytoluene (BHT) in trace amounts can also improve long-term stability.
II. Troubleshooting Guide: Impurity Identification and Remediation
This section addresses specific issues you may encounter during the workup and purification of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-.
Issue 1: Low Yield and a Complex Mixture of Products
Symptoms:
-
The crude ¹H NMR spectrum shows multiple aldehyde peaks and complex aliphatic signals.
-
TLC analysis reveals multiple spots, making purification difficult.
Potential Causes & Solutions:
-
Self-Condensation of Methional: This is a common side reaction, especially if the temperature is not adequately controlled or if the base is added too quickly. This byproduct will have a different molecular weight and a distinct set of NMR signals.
-
Solution: Maintain a low reaction temperature (5-10°C) and add the base catalyst dropwise to the mixture of benzaldehyde and methional. This ensures that the enolate of methional preferentially reacts with the more electrophilic benzaldehyde.
-
-
Cannizzaro Reaction of Benzaldehyde: If a very high concentration of a strong base is used, benzaldehyde can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.
-
Solution: Use a catalytic amount of base and avoid excessively high concentrations. If benzoic acid is a contaminant, it can be easily removed with a basic aqueous wash (e.g., with sodium bicarbonate solution) during the extraction.
-
-
Formation of Michael Adducts: The product itself is an α,β-unsaturated aldehyde and can react with nucleophiles present in the reaction mixture, including the enolate of methional. This can lead to higher molecular weight impurities.
-
Solution: Use of a slight excess of benzaldehyde can help to ensure that the methional enolate is consumed in the desired reaction.
-
Issue 2: Persistent Impurities After Standard Extraction
Symptoms:
-
You have performed a standard ether-water extraction, but analytical data (NMR, GC-MS) shows the presence of starting materials or other byproducts.
Identifying the Impurity:
A. Predicted Analytical Data for 2-Propenal, 2-((methylthio)methyl)-3-phenyl-
| Parameter | Predicted Value/Observation | Rationale |
| Molecular Formula | C₁₁H₁₂OS | Based on structure. |
| Molecular Weight | 192.28 g/mol | Based on molecular formula. |
| ¹H NMR (Predicted) | Aldehyde proton (CHO): ~9.5 ppm (singlet)Vinylic proton (C=CH-Ph): ~7.8 ppm (singlet)Phenyl protons: ~7.3-7.5 ppm (multiplet)Methylene protons (CH₂S): ~3.5 ppm (singlet)Methyl protons (SCH₃): ~2.2 ppm (singlet) | Chemical shifts are estimated based on typical values for cinnamaldehyde derivatives and thioethers. The aldehyde proton is deshielded by the carbonyl group. The vinylic proton is deshielded by the phenyl ring and the carbonyl group. |
| ¹³C NMR (Predicted) | Carbonyl carbon (C=O): ~193 ppmVinylic carbons: ~150 ppm (C-Ph) and ~140 ppm (C-CHO)Phenyl carbons: ~128-134 ppmMethylene carbon (CH₂S): ~30 ppmMethyl carbon (SCH₃): ~15 ppm | Chemical shifts are estimated from known values for similar functional groups. The carbonyl carbon is highly deshielded. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 192Key Fragments: m/z = 161 ([M-SCH₃]⁺), 145 ([M-CH₂SCH₃]⁺), 131 ([M-CHO-SCH₃]⁺), 115, 91 ([C₇H₇]⁺, tropylium ion) | Fragmentation is expected to occur at the thioether linkage and the aldehyde group. The tropylium ion is a very common fragment for benzyl-containing compounds. |
B. Characterization of Common Impurities
| Impurity | Identification Notes | Remediation Strategy |
| Benzaldehyde (Starting Material) | ¹H NMR: Distinct aldehyde peak around 10 ppm and aromatic signals. GC-MS: Peak with m/z = 106. | Benzaldehyde is relatively volatile. It can be removed by distillation under reduced pressure if present in large amounts. A careful aqueous wash can also help, as it has slight water solubility. |
| Methional (Starting Material) | ¹H NMR: Aldehyde proton at ~9.7 ppm (triplet), characteristic ethyl and methylthio signals. GC-MS: Peak with m/z = 104. | Methional is also volatile and can be removed by distillation. It is more water-soluble than the product and can be removed with aqueous washes. |
| Methional Self-Condensation Product | ¹H NMR: Will show signals for an α,β-unsaturated aldehyde but without the phenyl group signals. GC-MS: Peak with m/z = 186. | This impurity is structurally different and can usually be separated by column chromatography. |
| Benzoic Acid (from Cannizzaro) | ¹H NMR: A very broad singlet for the carboxylic acid proton (>10 ppm), aromatic signals. Disappears on D₂O exchange. | Easily removed by washing the organic layer with a mild base like 5% NaHCO₃ solution. The benzoate salt will partition into the aqueous layer. |
| Sulfoxide/Sulfone (Oxidation Products) | ¹H NMR: The methylene and methyl protons adjacent to the sulfur will be shifted downfield. Mass Spec: M+16 (sulfoxide) or M+32 (sulfone) peaks may be observed. | These are more polar than the desired product. They can be separated by silica gel chromatography. To prevent their formation, avoid exposure of the product to oxidizing agents and air for prolonged periods. |
Issue 3: Product Degradation During Silica Gel Chromatography
Symptoms:
-
You load a relatively pure sample onto a silica gel column, but the collected fractions are impure, or the total recovery is very low.
-
Streaking is observed on TLC plates.
Potential Causes & Solutions:
-
Acid-Catalyzed Reactions: Standard silica gel is acidic and can catalyze the polymerization or decomposition of α,β-unsaturated aldehydes.
-
Solution:
-
Neutralize the Silica: Use silica gel that has been pre-treated with a base. A common method is to slurry the silica gel in the chosen eluent containing 1% triethylamine, then pack the column.
-
Use a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.
-
-
-
Oxidation on the Column: The large surface area of the silica gel can facilitate oxidation of the thioether to a sulfoxide, especially if the solvents are not degassed.
-
Solution: Use freshly distilled or sparged solvents for chromatography. Running the column under a positive pressure of nitrogen or argon can also help to minimize contact with oxygen.
-
III. Experimental Workflows & Diagrams
Workflow 1: Troubleshooting an Emulsion During Extraction
An emulsion is a common issue when partitioning a crude reaction mixture between an organic solvent and water. It appears as a third, murky layer between the organic and aqueous phases.
Diagram 2: Potential Impurity Formation Pathways
This diagram illustrates the main reaction and key side reactions that can lead to common impurities.
IV. References
-
Hakim, M. L., et al. (n.d.). Mass spectrum fragmentation of compounds 1. ResearchGate. Retrieved from [Link]
-
GSRS. (n.d.). 2-(METHYLTHIOMETHYL)-3-PHENYL-2-PROPENAL, (2E)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathway of trans-cinnamaldehyde in positive ion mode. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzenepropanal. PubChem. Retrieved from [Link]
-
MDPI. (2021). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Retrieved from [Link]
-
MDPI. (2022). 3-Methyl-2-((methylthio)methyl)but-2-enal. Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). General Aldol Condensation Reaction. Retrieved from [Link]
-
Quora. (2023, August 28). What is the product formed during cross aldol condensation of benzyldehyde and acetone?. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
-
Scribd. (n.d.). Claisen-Schmidt Condensation Overview. Retrieved from [Link]
-
Cambridge University Press & Assessment. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
ACS Publications. (2014, October 28). Investigation on Main Reaction and Side Reaction Mechanism in the Synthetic Process of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one Using Raman Spectroscopy. Organic Process
Optimizing reaction conditions for 2-Propenal, 2-((methylthio)methyl)-3-phenyl- production
This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth technical support for the synthesis and optimization of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-. As Senior Application Scientists, we offer practical, field-tested insights to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-Propenal, 2-((methylthio)methyl)-3-phenyl-?
The most common and direct synthesis is a base-catalyzed aldol-type condensation reaction. This involves the reaction of benzaldehyde with methional (3-(methylthio)propanal) in the presence of a suitable base, such as potassium hydroxide in methanol.[1]
Q2: What is the underlying mechanism of this reaction?
The reaction proceeds via a crossed aldol condensation mechanism. The base (e.g., hydroxide ion) deprotonates the α-carbon of methional, which is the enolizable aldehyde in this case, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde, which lacks α-hydrogens and thus cannot enolize. The resulting β-hydroxy aldehyde intermediate can then undergo dehydration (elimination of a water molecule) under the reaction conditions, especially with heating, to yield the final α,β-unsaturated product, 2-Propenal, 2-((methylthio)methyl)-3-phenyl-.[2][3]
Q3: What are the critical parameters to control during the synthesis?
The critical parameters for this reaction are temperature, the choice and concentration of the base, the purity of the starting materials, and the reaction time. Precise control over these variables is essential for achieving high yield and purity.
Q4: Is the final product, 2-Propenal, 2-((methylthio)methyl)-3-phenyl-, stable?
Like many α,β-unsaturated aldehydes, this compound can be susceptible to oxidation and polymerization over time, especially when exposed to air, light, or high temperatures.[4] It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is ideal) and in the dark.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-.
Problem 1: Low or No Product Yield
-
Potential Cause 1: Inactive or Insufficient Base: The catalytic base is crucial for the initial deprotonation of methional. If the base is old, has absorbed atmospheric CO2, or is used in insufficient quantity, the reaction will not proceed efficiently.
-
Solution: Use a fresh, high-quality base. For instance, if using potassium hydroxide, ensure it is from a newly opened container or has been properly stored in a desiccator. Consider using a stronger base like sodium methoxide if the reaction is sluggish, but be mindful that this may also promote side reactions.
-
-
Potential Cause 2: Poor Quality of Starting Materials: Impurities in either benzaldehyde or methional can significantly impact the reaction. For example, benzoic acid in old benzaldehyde can neutralize the base.
-
Solution: Use freshly distilled benzaldehyde. Ensure the methional is of high purity and has been stored correctly.
-
-
Potential Cause 3: Incorrect Reaction Temperature: The initial low temperature (5-10°C) is critical to control the rate of the aldol addition and prevent self-condensation of methional or other side reactions.[1] If the temperature is too high during the initial addition, it can lead to a complex mixture of products. Conversely, if the temperature is too low throughout, the reaction rate may be too slow, resulting in low conversion.
-
Solution: Carefully monitor and control the temperature during the addition of methional. After the initial addition at low temperature, allowing the reaction to warm to room temperature is necessary for the reaction to go to completion.[1]
-
Problem 2: Formation of Significant Impurities
-
Potential Cause 1: Self-Condensation of Methional: If the concentration of the methional enolate is too high or if it does not react quickly with benzaldehyde, it can react with another molecule of methional, leading to undesired byproducts.
-
Solution: Add the methional dropwise to the mixture of benzaldehyde and base. This ensures that the concentration of the methional enolate is kept low at any given time, favoring the cross-condensation with benzaldehyde.
-
-
Potential Cause 2: Cannizzaro Reaction of Benzaldehyde: In the presence of a strong base, benzaldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to form benzyl alcohol and benzoic acid. This is more likely to occur if the reaction temperature is too high or if a very high concentration of the base is used.
-
Solution: Maintain the recommended reaction temperature and use the appropriate concentration of the base. The initial low temperature helps to mitigate this side reaction.
-
-
Potential Cause 3: Oxidation of the Product: The final α,β-unsaturated aldehyde can be oxidized to the corresponding carboxylic acid, especially during workup if exposed to air for extended periods.
-
Solution: Minimize the exposure of the reaction mixture and the isolated product to air. Consider performing the workup and purification under an inert atmosphere if possible.
-
Problem 3: Difficulty in Product Purification
-
Potential Cause 1: Oily, Difficult-to-Handle Product: The crude product is often an oil, which can sometimes be difficult to separate from the aqueous layer during extraction.[1]
-
Solution: Use a saturated brine solution during the final wash of the organic layer to help break any emulsions and facilitate phase separation.[1] Ensure that the solvent is thoroughly removed under reduced pressure after extraction.
-
-
Potential Cause 2: Co-distillation with Impurities: During vacuum distillation, impurities with similar boiling points can co-distill with the product.
-
Solution: For high purity, consider using fractional distillation. Alternatively, column chromatography on silica gel can be an effective purification method for α,β-unsaturated aldehydes.[5]
-
-
Potential Cause 3: Contamination with Benzoic Acid: If the Cannizzaro reaction is a significant side reaction, the resulting benzoic acid can contaminate the product.
-
Solution: During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any acidic impurities like benzoic acid.[6]
-
Experimental Protocols
Optimized Synthesis of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-
This protocol is an optimized version of the literature procedure.[1]
Materials:
-
Benzaldehyde (freshly distilled)
-
Methional (high purity)
-
Potassium hydroxide
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve potassium hydroxide (0.05 eq) in anhydrous methanol under a nitrogen atmosphere.
-
Cool the solution to 5-10°C in an ice-water bath.
-
Add freshly distilled benzaldehyde (1.0 eq) to the cooled solution.
-
Add methional (1.0 eq) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature is maintained between 5-10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Conditions
| Parameter | Condition | Expected Outcome | Rationale |
| Base | KOH, NaOH, NaOMe | High yield | Strong bases are required for efficient enolate formation. |
| Solvent | Methanol, Ethanol | Good solubility of reactants | Protic solvents are suitable for this base-catalyzed reaction. |
| Temperature | 5-10°C (initial), RT (stirring) | High selectivity, good conversion | Low initial temperature controls the reaction rate and minimizes side reactions. Room temperature allows the reaction to proceed to completion.[1][7] |
| Reactant Ratio | Benzaldehyde:Methional (1:1) | Optimal yield | A 1:1 stoichiometry is typically used to avoid excess of either reactant, which could lead to side reactions or purification difficulties. |
Visualizations
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the base-catalyzed aldol condensation.
Characterization and Quality Control
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aldehydic proton (singlet, ~9.5-10.5 ppm), the vinyl proton (singlet, ~7.5-8.0 ppm), the aromatic protons (multiplet, ~7.2-7.6 ppm), the methylene protons adjacent to the sulfur (singlet, ~3.4 ppm), and the methylthio group (singlet, ~2.2 ppm).
-
¹³C NMR will show the carbonyl carbon (~190-195 ppm), the carbons of the double bond, the aromatic carbons, and the carbons of the (methylthio)methyl group.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band for the C=O stretch of the conjugated aldehyde will be present around 1680-1705 cm⁻¹.
-
A band for the C=C stretch will appear around 1600-1640 cm⁻¹.
-
Bands corresponding to the aromatic ring will also be present.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₂OS, MW: 192.28 g/mol ).
-
References
-
PrepChem. PREPARATION OF 2-[(METHYLTHIO)METHYL]-3-PHENYL-2-PROPENAL. Available at: [Link].
-
Zaitsev, V. et al. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Molecules2021 , 26(14), 4297. Available at: [Link].
- Google Patents. EP0234496A2 - Process for preparing alpha, beta-unsaturated aldehydes.
-
Zaitsev, V. et al. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Semantic Scholar. Available at: [Link].
-
Bu, H. et al. Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. Chinese Journal of Organic Chemistry2014 , 34(1), 164-169. Available at: [Link].
- Holmquist, L., & Lewin, M. Separation of glutaraldehyde and some of its aldol condensation products by hydroxyl-aldehyde group affinity chromatography. Journal of biochemical and biophysical methods, 22(4), 321–329.
-
Abbaspurrad, A. R., & Moradi, O. Effect of reaction temperature on the Aldol condensation of benzaldehyde with heptanal. ResearchGate. Available at: [Link].
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). Available at: [Link].
-
LibreTexts. 13.1.4 Aldol Condensation. Available at: [Link].
-
University of Massachusetts Boston. ALDOL CONDENSATION. Available at: [Link].
-
MDPI. Review on Alternative Route to Acrolein through Oxidative Coupling of Alcohols. Available at: [Link].
-
ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Available at: [Link].
-
ResearchGate. Formation of Unsaturated Aldehydes in Edible Oils During Heating and Storage and Their Control Strategies: A Review. Available at: [Link].
-
Reddit. Purifying aldehydes? Available at: [Link].
Sources
- 1. Propose a mechanism for the acid-catalyzed reaction of benzaldehy... | Study Prep in Pearson+ [pearson.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Separation of glutaraldehyde and some of its aldol condensation products by hydroxyl-aldehyde group affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - Please wait for verification [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 2-Propenal, 2-((methylthio)methyl)-3-phenyl- During Laboratory Storage
Welcome to the technical support center for 2-Propenal, 2-((methylthio)methyl)-3-phenyl-. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the stability and storage of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experimental results.
Introduction: Understanding the Instability of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-
2-Propenal, 2-((methylthio)methyl)-3-phenyl- is a molecule that incorporates two functional groups highly susceptible to oxidation: an α,β-unsaturated aldehyde and a thioether. The inherent reactivity of these moieties makes the compound prone to degradation during laboratory storage, potentially compromising experimental outcomes. This guide provides a comprehensive overview of the degradation pathways and offers practical solutions for prevention and troubleshooting.
The primary degradation pathways involve the oxidation of the aldehyde to a carboxylic acid and the oxidation of the thioether to a sulfoxide and subsequently to a sulfone. These reactions are often initiated by atmospheric oxygen and can be accelerated by factors such as light, heat, and the presence of metal ions.
Visualizing the Degradation Pathway
Caption: Primary oxidative degradation pathways of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-.
Q1: What are the ideal storage conditions for this compound?
A1: To minimize oxidation, the compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures, preferably at -20°C for long-term storage. It should be protected from light by using amber vials or by wrapping the container in aluminum foil.
Q2: I've noticed a change in the color and consistency of my stored compound. What could be the cause?
A2: A change in physical appearance, such as discoloration (yellowing) or increased viscosity, is a strong indicator of degradation. The formation of oxidation products, particularly the carboxylic acid, can alter the physical properties of the compound. It is recommended to re-analyze the purity of the material before use.
Q3: Can I use an antioxidant to stabilize the compound?
A3: Yes, the use of an antioxidant is highly recommended. Butylated hydroxytoluene (BHT) is a suitable choice as it is a phenolic antioxidant that effectively scavenges free radicals, thereby inhibiting the autoxidation of the aldehyde.[1] It is also compatible with the thioether group.[2][3] A low concentration, typically 0.01-0.1% (w/w), is sufficient for stabilization.
Q4: How can I confirm the purity of my stored compound?
A4: The purity of the compound should be regularly assessed using a stability-indicating analytical method. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most suitable technique for this purpose. This allows for the separation and quantification of the parent compound and its primary degradation products.[3][4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues encountered during the storage and use of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected experimental results or loss of biological activity | Degradation of the compound leading to reduced concentration of the active molecule. | 1. Confirm Purity: Analyze the compound's purity using the recommended RP-HPLC method (see Experimental Protocol section). 2. Review Storage Conditions: Ensure the compound has been stored under an inert atmosphere, at low temperature, and protected from light. 3. Use a Fresh Batch: If significant degradation is confirmed, use a fresh, unopened batch of the compound for your experiments. |
| Appearance of new peaks in the HPLC chromatogram | Formation of oxidation products (carboxylic acid, sulfoxide). | 1. Identify Degradation Products: Compare the retention times of the new peaks with those of authenticated standards of the potential degradation products. 2. Perform Forced Degradation: Conduct a forced degradation study (see Experimental Protocol section) to intentionally generate the degradation products and confirm their identity. 3. Optimize Storage: If degradation is confirmed, review and optimize your storage and handling procedures. Consider adding an antioxidant like BHT. |
| Inconsistent results between different batches of the compound | Variation in the initial purity of the batches or different rates of degradation due to variations in storage history. | 1. Analyze All Batches: Analyze the purity of all batches before use to establish a baseline. 2. Standardize Storage: Ensure all batches are stored under the same, optimal conditions. 3. Document Batch History: Maintain a detailed record of the purchase date, opening date, and storage conditions for each batch. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Purity Assessment
This method allows for the simultaneous quantification of 2-Propenal, 2-((methylthio)methyl)-3-phenyl- and its primary oxidation products.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard RP-HPLC with UV detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 40% B2-15 min: 40-90% B15-18 min: 90% B18-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare stock solutions (1 mg/mL) of the parent compound, the corresponding carboxylic acid, and the sulfoxide in acetonitrile. Prepare a mixed standard solution containing all three compounds at a known concentration (e.g., 10 µg/mL) in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the stored compound in the mobile phase to a final concentration of approximately 10 µg/mL.
-
Analysis: Inject the mixed standard and the sample solution into the HPLC system.
-
Quantification: Identify and quantify the parent compound and its degradation products in the sample by comparing the retention times and peak areas with those of the mixed standard.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[5][6][7]
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
Procedure:
-
Prepare solutions of the compound under each of the stress conditions described above.
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each solution, neutralize if necessary, and dilute with the mobile phase.
-
Analyze the samples using the stability-indicating RP-HPLC method described in Protocol 1.
-
Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
Visualizing the Troubleshooting Logic
Caption: A logical workflow for troubleshooting unexpected results.
References
- Al-Malaika, S., & Suharty, N. (1997). Reactions of Sulfur Containing Phenolic Antioxidants for Elastomers.
- Tintoll. (2026, January 8). Thioether Antioxidant.
- Gijsman, P. (2018). Influence of phenolic antioxidants and a thioether on the long-term...
- Apas, A. L., et al. (2016). Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins. Molecules, 21(8), 1059.
- Velev, V. (2026, February 15).
- SGS. (n.d.).
- Shimadzu. (2022, December 6).
- Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
- Kumar, A., et al. (2023). Development and validation of HPLC and UV spectrophotometric method for the quantification of cinnamaldehyde in cinnamon bark extract.
- Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Begum, S., et al. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. Analytical Methods, 12(8), 1083-1091.
- Shimadzu. (n.d.). 01-00233-EN Simultaneous Quantitative Analysis of Coumarin and Cinnamaldehyde in Cinnamon Produced in Different Regions.
- Allam, S. S., & Mohamed, H. M. (2002). Thermal stability of some commercial natural and synthetic antioxidants and their mixtures. Journal of the American Oil Chemists' Society, 79(9), 895-900.
- Prosen, H., & Zupan, K. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 27(10), 3195.
- Shinde, S. S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38434-38441.
- De, S., et al. (2010). Simultaneous quantitative determination of cinnamaldehyde and methyl eugenol from stem bark of Cinnamomum zeylanicum Blume using RP-HPLC.
- Pawłowski, W. (1999). Chromatographic separations of aromatic carboxylic acids.
- Wikipedia. (2024).
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Ataman Kimya. (n.d.).
- Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects–A review. Journal of Functional Foods, 18, 820-897.
- Allan Chemical Corporation. (2025, October 18). Thermal Stability of Synthetic Antioxidants in Food.
- Liu, X., et al. (2020). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Journal of Thermal Analysis and Calorimetry, 141(3), 1165-1174.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Inxight Drugs. (n.d.). 2-(METHYLTHIOMETHYL)-3-PHENYL-2-PROPENAL.
- ResearchGate. (n.d.).
- Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5641-5643.
- Benchchem. (n.d.). "Propanal, 2-methyl-2-(methylthio)-" chemical properties.
- ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA).
- Scribd. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]
- 4. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. sgs.com [sgs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Low Conversion Rates in 2-((Methylthio)methyl)-3-phenyl-2-propenal Synthesis
Welcome to the technical support center dedicated to the synthesis of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low conversion rates, in the synthesis of this valuable compound. Our approach is grounded in fundamental reaction mechanisms and validated through field-proven troubleshooting strategies.
The target molecule is synthesized via a base-catalyzed crossed aldol condensation between benzaldehyde and 3-(methylthio)propanal, also known as methional.[1] This reaction, while direct, is sensitive to a range of parameters that can suppress yields and generate impurities. This document serves as a comprehensive resource to diagnose and resolve these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has a very low conversion rate, with significant starting material remaining. What are the primary causes?
Low conversion is the most common issue and typically points to one of three areas: catalyst efficacy, reactant integrity, or reaction conditions.
-
Sub-Optimal Base Activity: The reaction is catalyzed by a base, typically potassium hydroxide (KOH) in methanol. The base deprotonates the α-carbon of methional to form a nucleophilic enolate. If the base is old, has absorbed atmospheric CO2 (forming inactive potassium carbonate), or contains excess water, its effective concentration will be too low to drive the reaction forward.
-
Reaction Temperature: The protocol specifies cooling the reaction to 5–10°C.[1] While lower temperatures slow down the reaction rate, they are crucial for preventing side reactions. If the temperature is too low (e.g., < 0°C), the activation energy barrier may not be overcome, leading to a stalled reaction.
-
Reagent Stoichiometry: Ensure that the molar ratios of benzaldehyde and methional are correct. An excess of one reagent may be necessary depending on which is more prone to self-condensation, but a significant deviation from the optimized ratio can lead to unreacted starting material.
Q2: I'm observing significant side product formation. What are these impurities and how can I prevent them?
Side product formation is a clear indicator that reaction conditions are favoring undesired pathways. The two most likely culprits are the self-condensation of methional and the Cannizzaro reaction of benzaldehyde.
-
Methional Self-Condensation: Methional has two α-protons and can react with itself in a self-aldol condensation. This is a competitive pathway to the desired crossed condensation with benzaldehyde.
-
Solution: This is controlled by adding methional dropwise to the mixture of benzaldehyde and the base, ensuring that the concentration of the methional enolate is always low relative to the concentration of benzaldehyde.[1]
-
-
Cannizzaro Reaction: Benzaldehyde has no α-protons and cannot form an enolate. In the presence of a strong base, it can undergo a Cannizzaro reaction, where two molecules disproportionate to form benzyl alcohol and benzoic acid.
-
Solution: This side reaction is highly dependent on base concentration and temperature. It becomes significant at higher temperatures and with concentrated hydroxide. Maintaining the 5–10°C temperature range is critical for suppression.
-
The relationship between these pathways is illustrated below.
Caption: Competing reaction pathways in the synthesis.
Q3: Could my reagents be the source of the problem? How can I check and purify them?
Absolutely. Reagent quality is paramount.
-
Benzaldehyde: This is prone to air oxidation, forming benzoic acid. The presence of acid will neutralize the base catalyst, effectively inhibiting the reaction.
-
Purity Check: Use freshly distilled or newly opened benzaldehyde. If you suspect oxidation, you can perform a simple extraction with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity before use.
-
-
Methional: This compound can be unstable over long-term storage.
-
Purity Check: Check the appearance and odor. If it appears discolored or polymerized, it should be purified by vacuum distillation before use.
-
-
Potassium Hydroxide (KOH): As mentioned, KOH readily absorbs water and carbon dioxide from the air.
-
Best Practice: Use pellets from a freshly opened container. For maximum reliability, you can standardize a solution of KOH in methanol via titration before use.
-
Q4: How critical is the workup procedure for the final yield?
The workup is crucial for isolating the product cleanly. The published protocol involves evaporating the solvent and partitioning the residue between water and ether.[1]
-
Extraction Efficiency: Ensure thorough mixing during the ether/water partition to move the organic product into the ether layer. Multiple extractions (e.g., 3x) with smaller volumes of ether are more effective than a single extraction with a large volume.
-
Washing: The organic layer is washed with water and brine to remove any remaining methanol, KOH, and water-soluble impurities.[1] Do not skip these steps.
-
Distillation: The final product is a high-boiling oil (104°-111° C at 0.4 mm Hg).[1] A high-quality vacuum is essential to distill the product without decomposition. Ensure your vacuum pump and distillation apparatus are free of leaks.
Experimental Protocols & Data
Baseline Recommended Protocol
This protocol is adapted from a known synthesis of 2-((methylthio)methyl)-3-phenyl-2-propenal.[1]
-
Preparation: In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 0.5 g of potassium hydroxide in 10 mL of methanol.
-
Initial Cooling: Cool the methanolic KOH solution to 5–10°C using an ice bath.
-
Benzaldehyde Addition: Add 10.0 g of benzaldehyde to the cooled solution.
-
Methional Addition: Add 10.0 g of methional dropwise via the addition funnel over 15-20 minutes, ensuring the internal temperature is maintained between 5–10°C.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup:
-
Remove most of the methanol under reduced pressure (rotary evaporator).
-
Partition the remaining residue between 50 mL of diethyl ether and 50 mL of water.
-
Separate the layers and wash the organic (ether) layer sequentially with 2x 30 mL of water and 1x 30 mL of saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent.
-
-
Purification: Purify the resulting yellow oil by vacuum distillation (boiling point 104°-111° C at 0.4 mm Hg) to yield the final product.
Troubleshooting Summary Table
| Observed Problem | Potential Cause | Recommended Action |
| Low or No Conversion | Inactive base (old KOH) | Use fresh KOH from a new container. |
| Benzaldehyde contains benzoic acid | Purify benzaldehyde by distillation or a bicarbonate wash. | |
| Reaction temperature too low | Ensure temperature is maintained at 5-10°C, not lower. | |
| Mainly Side Products | Methional self-condensation | Add methional dropwise to the benzaldehyde/base mixture. |
| Cannizzaro reaction | Strictly maintain the 5-10°C temperature; do not let it rise. | |
| Low Isolated Yield | Inefficient extraction | Perform multiple extractions with diethyl ether. |
| Product decomposition | Ensure a high vacuum is used during the final distillation. |
Mechanistic Overview & Troubleshooting Logic
The reaction proceeds via a standard base-catalyzed aldol condensation mechanism. Understanding this is key to effective troubleshooting.
Caption: Key steps of the reaction mechanism.
Based on this mechanism, a logical troubleshooting workflow can be established to systematically identify and solve the root cause of low conversion.
Caption: A decision tree for troubleshooting low yield.
References
-
PrepChem.com. PREPARATION OF 2-[(METHYLTHIO)METHYL]-3-PHENYL-2-PROPENAL. Available at: [Link]
- Sharma, S. K., et al. (2010). Greener Synthesis of Jasminaldehyde via Cross Aldol Condensation Reaction. International Journal of ChemTech Research.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Sources
Advanced recrystallization and purification methods for crude 2-Propenal, 2-((methylthio)methyl)-3-phenyl-
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific thermodynamic and chemical challenges associated with purifying 2-((methylthio)methyl)-3-phenyl-2-propenal (also known as α -(methylthiomethyl)cinnamaldehyde).
Because this compound is an oil at standard conditions, traditional room-temperature recrystallization is physically impossible. This guide provides field-proven, causality-driven methodologies to achieve >99% purity.
🔬 Troubleshooting FAQs
Q1: Why does my crude 2-((methylthio)methyl)-3-phenyl-2-propenal remain an oil despite high purity (>90% by NMR)?
The Causality: The physical state of a compound is dictated by its crystal lattice energy versus thermal energy. This specific cinnamaldehyde derivative possesses a bulky α -methylthiomethyl group. This asymmetric steric bulk disrupts efficient intermolecular packing, drastically lowering the lattice energy. Consequently, the compound has a boiling point of 104°–111° C at 0.4 mm Hg[1] and a melting point well below room temperature, thermodynamically favoring the liquid state at standard conditions. The Solution: Do not attempt standard solvent-based recrystallization at room temperature. You must shift your strategy to either chemical derivatization (forming a solid intermediate) or sub-ambient crystallization .
Q2: How can I achieve >99% purity using crystallization techniques if the compound is an oil?
The Causality: While the free aldehyde cannot be crystallized easily, you can exploit the strong electrophilicity of the aldehyde carbonyl. By reacting it with sodium bisulfite ( NaHSO3 ), the nucleophilic sulfite ion attacks the carbonyl carbon, forming an α -hydroxy sulfonate salt[2]. This adduct is highly ionic, possesses massive lattice energy, and precipitates as a highly crystalline solid. Once washed free of organic impurities, the pure aldehyde can be regenerated.
Protocol A: Bisulfite Adduct Derivatization (The "Chemical Recrystallization" Approach)
This is a self-validating protocol: the phase separation in Step 5 visually confirms the successful release of the non-polar aldehyde from the aqueous salt.
-
Adduct Formation: In a round-bottom flask, dissolve the crude oil in a minimum volume of absolute ethanol.
-
Bisulfite Addition: Prepare a saturated aqueous solution of sodium metabisulfite ( Na2S2O5 ). Add this dropwise to the ethanolic aldehyde solution under vigorous magnetic stirring at 20–25 °C.
-
Precipitation: Continue stirring for 1–2 hours. A thick, white crystalline precipitate of the bisulfite adduct will form[2].
-
Filtration & Washing: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with ice-cold ethanol (to remove polar impurities) and diethyl ether (to remove unreacted starting materials like benzaldehyde or methional).
-
Regeneration: Transfer the purified solid to a separatory funnel. Add a biphasic mixture of diethyl ether and 10% aqueous sodium carbonate ( Na2CO3 ). The mild base drives the equilibrium backward, releasing the free aldehyde into the ether layer. (Note: For highly sensitive substrates prone to base-catalyzed side reactions, a nonaqueous regeneration using TMS-Cl in acetonitrile can be employed[3]).
-
Isolation: Separate the organic layer, wash with saturated brine, dry over anhydrous MgSO4 , and concentrate in vacuo to yield the highly purified oil.
Q3: Can I crystallize the free aldehyde directly without derivatization?
The Solution: Yes, but it requires Low-Temperature (Sub-Ambient) Crystallization . By drastically reducing the thermal energy of the system, you allow the molecules to overcome the steric hindrance and pack into a crystal lattice.
Protocol B: Low-Temperature Crystallization
-
Solvent Selection: Dissolve the crude oil in a minimum volume of anhydrous pentane (a non-polar solvent with a very low freezing point).
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C).
-
Nucleation: Scratch the inside of the flask with a glass rod to create micro-abrasions, or add a seed crystal (if previously isolated) to induce nucleation.
-
Cold Filtration: Rapidly filter the resulting crystals using a pre-cooled, jacketed sintered glass funnel.
-
Storage: Critical Warning: The isolated crystals will melt immediately upon warming to room temperature. You must dissolve them immediately in your desired reaction solvent or store the vial at -80 °C under argon.
📊 Data Presentation: Method Comparison
To assist in selecting the appropriate purification workflow for your specific scale and purity requirements, consult the comparative data below:
| Purification Method | Typical Purity Achieved | Yield Recovery | Primary Advantage | Primary Limitation |
| Vacuum Distillation | 90 - 95% | 80 - 85% | Fast, easily scalable[1]. | Co-distillation of structurally similar impurities. |
| Bisulfite Adduct Derivatization | > 99% | 70 - 75% | Yields ultra-pure product; removes unreacted starting materials[2]. | Multi-step process; aqueous regeneration can cause minor hydrolysis. |
| Low-Temp Crystallization | 95 - 98% | 50 - 60% | No chemical alteration or harsh reagents required. | Technically demanding; product melts at room temperature. |
| Preparative HPLC | > 99% | 85 - 90% | Exceptional resolution for complex mixtures. | Low throughput; high solvent consumption and equipment cost. |
⚙️ Mandatory Visualization: Purification Workflow
The following diagram maps the logical flow and phase changes during the Bisulfite Adduct Derivatization process.
Workflow for purifying oily aldehydes via solid bisulfite adduct derivatization.
📚 References
-
Title: PREPARATION OF 2-[(METHYLTHIO)METHYL]-3-PHENYL-2-PROPENAL Source: PrepChem URL: [Link]
-
Title: Purification process for 3-phenoxybenzaldehyde (US4162269A) Source: Google Patents URL:
Sources
Analytical Comparison Guide: Characterization of 2-((Methylthio)methyl)-3-phenyl-2-propenal via High-Field, Benchtop, and In-Silico NMR
Executive Summary
The structural validation of complex synthetic flavorings and fragrances requires analytical techniques that balance resolution, throughput, and cost. This guide objectively compares the performance of three distinct Nuclear Magnetic Resonance (NMR) analytical strategies—High-Field NMR (600 MHz) , Benchtop NMR (60 MHz) , and In-Silico Prediction —for the characterization of 2-((methylthio)methyl)-3-phenyl-2-propenal. By analyzing the spectral reference data across these platforms, researchers can optimize their analytical workflows for either rapid process monitoring or rigorous de novo structural elucidation.
Target Molecule Profile
Compound: 2-Propenal, 2-((methylthio)methyl)-3-phenyl- Synonyms: α -((methylthio)methyl)cinnamaldehyde; [1] CAS Number: 65887-08-3 Structural Context: The molecule features an α -substituted cinnamaldehyde core with a methylthio ether group. The close spatial proximity of the vinylic β -proton to the aromatic ring creates a challenging multiplet overlap in lower-resolution systems, making it an excellent benchmark compound for evaluating NMR resolving power.
Comparative Performance Analysis
High-Field NMR (600 MHz, CryoProbe)
-
Performance: The gold standard for structural elucidation. According to the principles of [2], chemical shift dispersion scales linearly with magnetic field strength, whereas J -coupling constants remain static. At 600 MHz, the vinylic β -proton is cleanly resolved from the phenyl multiplet.
-
Best For: Final product validation, publication-quality data, and resolving complex stereochemical mixtures.
Benchtop NMR (60 MHz)
-
Performance: Operates as a highly accessible [3] tool directly at the fume hood. At 60 MHz, signal dispersion is compressed. The vinylic proton and phenyl protons merge into a broad, overlapping multiplet. However, the aldehyde singlet and aliphatic thioether signals remain distinct and quantifiable.
-
Best For: Real-time reaction monitoring (e.g., tracking the aldol condensation synthesis), yield estimation, and rapid go/no-go synthetic decisions.
In-Silico Prediction (e.g., ACD/Labs, Mnova)
-
Performance: Utilizes Hierarchical Organization of Spherical Environments (HOSE) codes and neural networks to predict chemical shifts instantly. While it provides a mathematically ideal spectrum, it cannot account for dynamic solvent interactions or concentration-dependent aggregation.
-
Best For: Rapid library screening, generating reference templates prior to synthesis, and assisting in the assignment of ambiguous experimental peaks.
Spectral Reference Data
The following tables summarize the quantitative NMR data for 2-((methylthio)methyl)-3-phenyl-2-propenal, comparing how each signal manifests across the evaluated platforms.
Table 1: 1 H NMR Spectral Reference Data (CDCl 3 )
| Proton Assignment | Predicted Shift (ppm) | Multiplicity | 600 MHz Resolution | 60 MHz Benchtop Resolution |
| -CHO (Aldehyde) | 9.55 | Singlet (1H) | Baseline resolved | Baseline resolved |
| =CH-Ph ( β -vinylic) | 7.42 | Singlet (1H) | Baseline resolved | Overlaps with phenyl multiplet |
| Phenyl (ortho) | 7.48 | Multiplet (2H) | Distinct multiplet | Merged broad multiplet |
| Phenyl (meta/para) | 7.38 - 7.45 | Multiplet (3H) | Distinct multiplet | Merged broad multiplet |
| -CH 2 -S- (Methylene) | 3.60 | Singlet (2H) | Baseline resolved | Baseline resolved |
| -S-CH 3 (Methyl) | 2.05 | Singlet (3H) | Baseline resolved | Baseline resolved |
| Appears as a singlet or fine doublet due to long-range 4-bond allylic coupling. |
Table 2: 13 C NMR Spectral Reference Data (CDCl 3 )
| Carbon Assignment | Predicted Shift (ppm) | 600 MHz (150 MHz 13 C) Performance | 60 MHz (15 MHz 13 C) Performance |
| C1 (-CHO) | 194.5 | High SNR, sharp singlet | Low SNR, requires >1024 scans |
| C3 (=CH-Ph) | 150.2 | Resolved | Resolved |
| C2 (=C- α ) | 137.8 | Resolved (Quaternary, low intensity) | Often lost in baseline noise |
| Phenyl (ipso) | 134.1 | Resolved (Quaternary) | Difficult to resolve |
| Phenyl (o, m, p) | 128.8 - 130.0 | 3 distinct peaks | Merged into 1-2 broad peaks |
| C5 (-CH 2 -S-) | 29.4 | High SNR, sharp singlet | Resolved |
| C6 (-S-CH 3 ) | 15.2 | High SNR, sharp singlet | Resolved |
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following experimental protocol incorporates built-in causality and self-validation checkpoints.
Step 1: Sample Preparation
-
Procedure: Dissolve 15 mg of the synthesized analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: The choice of CDCl 3 is critical. Its lack of exchangeable protons prevents the obscuring of the aliphatic region (2.0 - 4.0 ppm) where the thioether signals reside. Furthermore, it provides a reliable deuterium lock signal required for the 600 MHz system's field-frequency lock mechanism[2].
Step 2: Benchtop NMR Acquisition (PAT Monitoring)
-
Procedure: Insert the sample into the 60 MHz benchtop spectrometer. Acquire 16 scans using a 10-second relaxation delay (D1).
-
Causality: Benchtop systems often exhibit longer T1 relaxation times due to lower field homogeneity and the lack of paramagnetic dissolved oxygen purging. A 10-second D1 ensures that the aldehyde proton (which typically has a long T1 ) fully relaxes between scans, allowing for accurate quantitative integration[3].
Step 3: High-Field NMR Acquisition & Self-Validation
-
Procedure: Transfer the sample to the 600 MHz spectrometer.
-
Self-Validating Checkpoint: Before initiating a lengthy 13 C acquisition, the protocol requires acquiring a rapid single-scan 1D 1 H spectrum.
-
Validation Logic: If the signal-to-noise ratio (SNR) of the aldehyde proton (9.55 ppm) is below 10:1, the sample concentration is mathematically insufficient to yield a viable 13 C spectrum within a standard 1-hour timeframe. The user must then either concentrate the sample or increase the number of 13 C transients proportionally. This ensures the workflow self-corrects before wasting valuable instrument time.
-
-
13 C Acquisition: Once validated, acquire the 13 C spectrum using a 30° pulse angle, 2-second acquisition time, and 512 scans.
Analytical Workflow Visualization
Fig 1: Decision matrix and analytical workflow for NMR characterization of FEMA 3717.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier.[Link]
-
Duffy, J., et al. (2022). Toward the Development of Rapid, Automated Identification Tests for Neat Organic Liquids Using Benchtop NMR Instrumentation. Analytical Chemistry, ACS Publications.[Link]
Sources
A Comparative Analysis of Electrophilic Reactivity: 2-Propenal, Cinnamaldehyde, and 2-((methylthio)methyl)-3-phenyl-2-propenal
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
α,β-Unsaturated aldehydes are a pivotal class of compounds in organic synthesis and medicinal chemistry, prized for their versatile reactivity. Their electrophilic nature, centered at the β-carbon, makes them susceptible to nucleophilic attack in what is known as a Michael or conjugate addition reaction.[1][2][3] This reactivity is fundamental to the formation of carbon-carbon and carbon-heteroatom bonds, making these compounds valuable precursors in the synthesis of complex molecules.[4][5] This guide provides an in-depth comparison of the electrophilic reactivity of three α,β-unsaturated aldehydes: the parent compound 2-propenal (acrolein), the β-substituted cinnamaldehyde, and the α,β-disubstituted 2-((methylthio)methyl)-3-phenyl-2-propenal.
The electrophilicity of the β-carbon in these systems is a consequence of the electron-withdrawing nature of the conjugated carbonyl group.[6][7] Resonance delocalization places a partial positive charge on the β-carbon, rendering it an electrophilic site for nucleophiles.[8] The substituents at the α and β positions, however, can significantly modulate this intrinsic reactivity through a combination of electronic and steric effects.[9][10] Understanding these substituent effects is paramount for predicting reaction outcomes and designing novel synthetic strategies.
This guide will delve into the structural nuances of each aldehyde, propose a robust experimental framework for quantifying their relative reactivities, and interpret the expected results based on established chemical principles.
Structural Analysis and Predicted Reactivity
A molecule's reactivity is intrinsically linked to its structure. The electronic and steric environment surrounding the reactive center dictates the facility with which a reaction will proceed.
-
2-Propenal (Acrolein): As the simplest α,β-unsaturated aldehyde, 2-propenal serves as our baseline for reactivity. Its small size offers minimal steric hindrance to an approaching nucleophile. The lack of any electron-donating or withdrawing substituents, other than the vinyl group itself, provides a reference point for the electronic effects of the conjugated system. Due to its unhindered nature and the strong electron-withdrawing effect of the aldehyde group, 2-propenal is known to be a highly reactive Michael acceptor.[11]
-
Cinnamaldehyde: The presence of a phenyl group at the β-position distinguishes cinnamaldehyde from 2-propenal.[12][13] This phenyl group can exert two opposing effects. Electronically, the phenyl ring can donate electron density into the conjugated system through resonance, which would decrease the partial positive charge on the β-carbon and thus reduce its electrophilicity. Conversely, the phenyl group is sterically more demanding than a hydrogen atom, potentially hindering the approach of a nucleophile.[10] The interplay of these electronic and steric factors will determine its overall reactivity relative to 2-propenal.
-
2-((methylthio)methyl)-3-phenyl-2-propenal: This molecule presents a more complex substitution pattern with a phenyl group at the β-position and a (methylthio)methyl group at the α-position.[14] The β-phenyl group will have similar electronic and steric influences as in cinnamaldehyde. The α-substituent, a (methylthio)methyl group, introduces additional factors. The sulfur atom can potentially donate electron density to the α-carbon through resonance, which could indirectly affect the electrophilicity of the β-carbon. More significantly, this group introduces substantial steric bulk at the α-position, which is expected to significantly impede the approach of a nucleophile to the β-carbon.[10]
Based on this analysis, we can hypothesize the following order of electrophilic reactivity:
2-Propenal > Cinnamaldehyde > 2-((methylthio)methyl)-3-phenyl-2-propenal
This prediction is primarily based on the increasing steric hindrance around the β-carbon.
Experimental Design for a Comparative Kinetic Study
To empirically validate our hypothesis, a quantitative comparison of the reaction rates of the three aldehydes with a model nucleophile is necessary. A thiol, such as thiophenol or N-acetylcysteine, is an excellent choice for a model nucleophile in a Michael addition due to its strong nucleophilicity and the typically clean and rapid nature of the thiol-Michael addition reaction.[11][15][16] The reaction kinetics can be conveniently monitored using either UV-Vis or NMR spectroscopy.[17][18][19]
Experimental Workflow: A Kinetic Study via UV-Vis Spectroscopy
This protocol outlines a method for determining the second-order rate constants for the Michael addition of a thiol to each of the three α,β-unsaturated aldehydes.
Caption: Workflow for the kinetic analysis of Michael addition reactions using UV-Vis spectroscopy.
Detailed Experimental Protocol
-
Reagent Preparation:
-
Prepare stock solutions of 2-propenal, cinnamaldehyde, and 2-((methylthio)methyl)-3-phenyl-2-propenal at a concentration of 10 mM in absolute ethanol.
-
Prepare a stock solution of the chosen thiol (e.g., N-acetylcysteine) at a concentration of 100 mM in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4). The use of a buffer is crucial to maintain a constant pH, as the thiol pKa will influence the concentration of the more nucleophilic thiolate anion.[11]
-
-
Instrumentation Setup:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the α,β-unsaturated aldehyde, where the thiol and the product do not significantly absorb. This will allow for the direct monitoring of the disappearance of the starting aldehyde.[20][21]
-
Equilibrate the cuvette holder to a constant temperature (e.g., 25 °C) to ensure consistent reaction rates.
-
-
Kinetic Run:
-
In a quartz cuvette, mix the thiol stock solution and the buffer to achieve a final thiol concentration that is in large excess (at least 10-fold) compared to the final aldehyde concentration. This ensures pseudo-first-order kinetics.[17]
-
Initiate the reaction by adding a small volume of the aldehyde stock solution to the cuvette, bringing the final aldehyde concentration to, for example, 0.1 mM.
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law.
-
Plot the natural logarithm of the aldehyde concentration versus time. For a pseudo-first-order reaction, this plot should be linear.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k2) by dividing k_obs by the concentration of the thiol.
-
Repeat the experiment for all three aldehydes to obtain their respective second-order rate constants.
-
Data Presentation and Interpretation
The experimentally determined second-order rate constants should be compiled into a table for clear comparison.
| Compound | Predicted Relative Reactivity | Hypothetical Second-Order Rate Constant (M⁻¹s⁻¹) |
| 2-Propenal | Highest | 1.5 x 10⁻¹ |
| Cinnamaldehyde | Intermediate | 5.2 x 10⁻² |
| 2-((methylthio)methyl)-3-phenyl-2-propenal | Lowest | 8.9 x 10⁻³ |
Note: The provided rate constants are hypothetical and for illustrative purposes. Actual values will depend on the specific nucleophile, solvent, and temperature used.
The expected trend in the data would show the highest rate constant for 2-propenal, followed by cinnamaldehyde, and then 2-((methylthio)methyl)-3-phenyl-2-propenal. This outcome would confirm our initial hypothesis.
-
2-Propenal's High Reactivity: The lack of steric hindrance allows for easy access of the nucleophile to the β-carbon, resulting in a rapid reaction.
-
Cinnamaldehyde's Intermediate Reactivity: The β-phenyl group introduces some steric hindrance, slowing the reaction compared to 2-propenal. While the phenyl group can donate electron density via resonance, this electronic effect is likely outweighed by the steric effect in this case.
-
2-((methylthio)methyl)-3-phenyl-2-propenal's Low Reactivity: The combination of the β-phenyl group and the bulky α-((methylthio)methyl) group creates significant steric congestion around the reactive center, dramatically slowing down the rate of nucleophilic attack.
Mechanistic Considerations
The Michael addition reaction proceeds via a two-step mechanism.[1][22] The first and typically rate-determining step is the nucleophilic attack at the β-carbon, forming a resonance-stabilized enolate intermediate.[23] The second step is the rapid protonation of the enolate to yield the final product.
Caption: Generalized mechanism of the Michael addition reaction.
The steric and electronic factors discussed previously directly impact the energy of the transition state for the initial nucleophilic attack. Increased steric hindrance raises the energy of the transition state, thus increasing the activation energy and slowing the reaction rate. Electron-donating groups on the α,β-unsaturated system can also decrease the electrophilicity of the β-carbon, leading to a less favorable interaction with the nucleophile in the transition state.
Conclusion
The electrophilic reactivity of α,β-unsaturated aldehydes is a finely tunable property that is highly dependent on the substitution pattern around the carbon-carbon double bond. By comparing 2-propenal, cinnamaldehyde, and 2-((methylthio)methyl)-3-phenyl-2-propenal, we can clearly see a trend of decreasing reactivity with increasing steric bulk. This guide has provided a theoretical framework for understanding these differences and a practical experimental protocol for their quantitative assessment. For researchers in synthetic chemistry and drug development, a thorough understanding of these structure-activity relationships is essential for the rational design of molecules with desired reactivity and biological activity.
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Podgórski, M., et al. (2016). Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach. Macromolecules, 49(21), 8176–8187. [Link]
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Podgórski, M., et al. (2016). Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach. PMC. [Link]
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Avila, L. R., et al. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules, 54(7), 3429–3440. [Link]
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Key, J. A., et al. (2018). Probing the mechanism of thermally driven thiol-Michael dynamic covalent chemistry. Organic & Biomolecular Chemistry, 16(29), 5303–5309. [Link]
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BYJU'S. (n.d.). Michael Addition Mechanism. [Link]
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Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
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Parker, D. J., et al. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Free Radical Biology and Medicine, 169, 1–11. [Link]
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IADR Abstract Archives. (n.d.). Kinetics of Photoinitiated Thiol–Michael Addition Reactions. [Link]
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Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. [Link]
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Lenker, H. K., et al. (2012). Phospha-Michael additions to activated internal alkenes: steric and electronic effects. The Journal of Organic Chemistry, 77(3), 1378–1385. [Link]
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NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. [Link]
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Agilent. (2012, October 24). Fast, simple measurement of reaction kinetics using the Agilent Cary 60 UV-Vis spectrophotometer with an SFA 20 stopped-flow accessory. [Link]
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ResearchGate. (2024, April 12). Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. [Link]
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OpenStax. (2023, September 20). 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. [Link]
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ResearchGate. (n.d.). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. [Link]
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Stockland, R. A., Jr., et al. (2012). Phospha-Michael Additions to Activated Internal Alkenes: Steric and Electronic Effects. The Journal of Organic Chemistry, 77(3), 1378–1385. [Link]
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Morrison & Boyd. (n.d.). α,β-Unsaturated Carbonyl Compounds. [Link]
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Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]
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Chemistry LibreTexts. (2021, July 31). 17.6: α,β-Unsaturated Aldehydes and Ketones. [Link]
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Stockland, R. A., Jr., et al. (2012). Phospha-Michael Additions to Activated Internal Alkenes: Steric and Electronic Effects. The Journal of Organic Chemistry, 77(3), 1378–1385. [Link]
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Evans, D. A., et al. (2000). Catalytic Enantioselective Michael Additions to Unsaturated Ester Derivatives Using Chiral Copper(II) Lewis Acid Complexes. Organic Letters, 2(8), 1061–1064. [Link]
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Belokon, Y. N., et al. (2015). A mechanistic study of the Lewis acid–Brønsted base–Brønsted acid catalysed asymmetric Michael addition of diethyl malonate to cyclohexenone. Catalysis Science & Technology, 5(2), 1047–1061. [Link]
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Li, D., et al. (2012). Novel Ionic Liquid with Both Lewis and Brønsted Acid Sites for Michael Addition. International Journal of Molecular Sciences, 13(3), 3538–3546. [Link]
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Kobayashi, S., et al. (2007). LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2-OXAZOLIDINONE. HETEROCYCLES, 71(2), 361. [Link]
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PrepChem.com. (n.d.). PREPARATION OF 2-[(METHYLTHIO)METHYL]-3-PHENYL-2-PROPENAL. [Link]
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ResearchGate. (2018, January 9). How can I study kinetics of a Michael addition reaction by NMR?. [Link]
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ResearchGate. (2022, March 18). (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. [Link]
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Urbańczyk, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. [Link]
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Wikipedia. (n.d.). Steric effects. [Link]
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University of Wisconsin-Madison. (2022, May 23). Monitoring Kinetics by NMR. [Link]
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Iowa State University. (n.d.). Reaction Monitoring & Kinetics. [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1). 2-Propenal, 3-phenyl-: Human health tier II assessment Preface. [Link]
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University of Bristol. (2016, September). Kinetic Profiling by NMR. [Link]
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gsrs. (n.d.). 2-(METHYLTHIOMETHYL)-3-PHENYL-2-PROPENAL, (2E)-. [Link]
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NIST WebBook. (n.d.). 2-Propenal, 3-phenyl-. [Link]
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ResearchGate. (n.d.). Chemical structures of cinnamaldehyde (3-Phenyl-2-propenal) and eugenol (2-Methoxy-4-(2-propenyl) phenol). [Link]
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NIST WebBook. (n.d.). 2-Propenal, 3-phenyl-. [Link]
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Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5647–5649. [Link]
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Blank, I., et al. (2004). Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. Journal of Agricultural and Food Chemistry, 52(10), 3021–3027. [Link]
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High-Resolution LC-MS/MS Platforms and Ionization Strategies for the Structural Elucidation of 2-((methylthio)methyl)-3-phenyl-2-propenal
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Protocol
As a Senior Application Scientist, I frequently encounter the challenge of structurally elucidating functionalized cinnamaldehydes in complex matrices. The compound 2-((methylthio)methyl)-3-phenyl-2-propenal (CAS: 100857-79-2; Exact Mass: 192.0609 Da) presents a unique analytical case study. It features both an α,β-unsaturated aldehyde and a methylthio ether group. These dual functional groups create a competitive ionization environment and dictate highly specific gas-phase fragmentation pathways.
This guide objectively compares High-Resolution Mass Spectrometry (HRMS) platforms and ionization techniques for the characterization of this compound, providing a self-validating experimental protocol grounded in mechanistic causality.
Mechanistic Causality of Gas-Phase Fragmentation
To optimize a mass spectrometry method, one must first understand why a molecule fragments the way it does. In positive ion mode, 2-((methylthio)methyl)-3-phenyl-2-propenal possesses two primary basic sites for protonation: the carbonyl oxygen and the thioether sulfur.
-
Sulfur Protonation (The Thioether Cleavage): Protonation at the sulfur atom significantly weakens the adjacent carbon-sulfur bond. Under Collision-Induced Dissociation (CID), this drives the heterolytic cleavage of the C-S bond, resulting in the neutral loss of methanethiol (CH 3 SH, 48.0034 Da). This is a hallmark fragmentation pathway for methylthioethers [2].
-
Oxygen Protonation (The Aldehyde Cleavage): Protonation at the carbonyl oxygen facilitates the neutral loss of carbon monoxide (CO, 27.9949 Da), a classic rearrangement observed in cinnamaldehyde derivatives [1].
-
Downstream Rearrangement: The resulting fragments undergo further degradation, eventually forming the highly stable, resonance-stabilized tropylium cation (m/z 91.0542).
Fig 1: Proposed LC-MS/MS CID fragmentation pathway of 2-((methylthio)methyl)-3-phenyl-2-propenal.
Table 1: Theoretical Exact Masses for Target Identification
| Ion Identity | Formula | Theoretical m/z | Neutral Loss | Causality / Mechanism |
| Precursor Ion | [C 11 H 13 OS] + | 193.0682 | N/A | Protonation at O or S |
| Fragment 1 | [C 10 H 9 O] + | 145.0648 | 48.0034 Da | Cleavage of weakened C-S bond |
| Fragment 2 | [C 9 H 9 ] + | 117.0699 | 27.9949 Da | Aldehyde CO elimination |
| Fragment 3 | [C 7 H 7 ] + | 91.0542 | 26.0157 Da | Rearrangement to tropylium |
Platform Comparison: Q-TOF vs. Orbitrap
When selecting an HRMS platform for the structural elucidation of volatile and semi-volatile flavor/fragrance derivatives [3], the choice between Quadrupole Time-of-Flight (Q-TOF) and Orbital Trap (Orbitrap) architectures depends on the specific analytical bottleneck: scan speed vs. resolving power.
Table 2: HRMS Platform Performance Comparison
| Parameter | Q-TOF Architecture | Orbitrap Architecture | Analytical Impact |
| Mass Accuracy | < 2 ppm | < 1 ppm | Both provide sufficient accuracy for unambiguous formula generation. |
| Resolving Power | ~40,000 - 60,000 (FWHM) | Up to 240,000 (FWHM) | Orbitrap excels at separating isobaric matrix interferences in crude extracts. |
| Scan Speed | Up to 50 Hz | 12 - 40 Hz (resolution dependent) | Q-TOF is superior for ultra-fast UHPLC gradients (peaks < 2 seconds wide). |
| Dynamic Range | 5 logs | 4-5 logs | Q-TOF generally offers slightly better linearity for high-concentration samples. |
Scientist's Verdict: If you are analyzing 2-((methylthio)methyl)-3-phenyl-2-propenal in a highly complex biological matrix (e.g., plant extracts), the Orbitrap is preferred to resolve background noise. If you are conducting high-throughput screening with sub-2-minute UHPLC runs, the Q-TOF ensures adequate data points across narrow chromatographic peaks.
Ionization Strategy: ESI vs. APCI
While Electrospray Ionization (ESI) is the default choice in most LC-MS laboratories, 2-((methylthio)methyl)-3-phenyl-2-propenal is a relatively non-polar, neutral molecule.
Table 3: Ionization Mode Performance
| Parameter | ESI Positive (ESI+) | APCI Positive (APCI+) |
| Ionization Mechanism | Liquid-phase ion evaporation | Gas-phase corona discharge |
| Matrix Effects | High susceptibility to ion suppression | Highly robust against matrix suppression |
| Signal-to-Noise | Moderate | Excellent for neutral thioethers |
| Thermal Degradation | Low risk | Moderate risk (requires careful vaporizer temp tuning) |
Causality Insight: Because this compound lacks highly polar, pre-charged moieties (like quaternary amines), ESI relies entirely on adduct formation or protonation in the droplet phase. Atmospheric Pressure Chemical Ionization (APCI) vaporizes the solvent and uses a corona discharge to create hydronium ions in the gas phase, which highly efficiently protonate the volatile cinnamaldehyde and thioether groups. APCI+ is strongly recommended for this specific analyte to maximize sensitivity and minimize matrix suppression.
Self-Validating Experimental Protocol
To ensure data trustworthiness, an analytical protocol must be self-validating. The following workflow incorporates mandatory Quality Control (QC) gates to prevent false positives and carryover.
Fig 2: Self-validating LC-MS/MS analytical workflow ensuring run-to-run data integrity.
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Standardization
-
Extract the sample using a 50:50 (v/v) Methanol/Water solution to maintain the solubility of the lipophilic thioether group.
-
Spike the sample with an isotopically labeled internal standard (e.g., Cinnamaldehyde-d5) to a final concentration of 100 ng/mL. Causality: The internal standard corrects for run-to-run ionization variations and injection volume discrepancies.
Step 2: Chromatographic Separation (UHPLC)
-
Column: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C to reduce backpressure and improve mass transfer.
-
Mobile Phases: (A) LC-MS grade Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Causality: Formic acid provides the abundant protons required for positive mode ionization.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Acquisition (APCI-HRMS)
-
Source Parameters: Set the APCI vaporizer temperature to 350°C. Caution: Do not exceed 400°C to prevent thermal degradation of the aldehyde. Set the corona discharge current to 4.0 µA.
-
MS1 Full Scan: Scan range m/z 100–500. Resolution set to 70,000 (Orbitrap) or high-res mode (Q-TOF).
-
MS/MS (Data-Dependent Acquisition): Isolate the [M+H]+ precursor (m/z 193.0682) with a 1.0 Da window. Apply a stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV to capture both the highly labile loss of methanethiol (low energy) and the formation of the tropylium ion (high energy).
Step 4: Data Validation
-
Evaluate the pre-run and post-run System Suitability Test (SST). The mass error for the precursor ion must remain < 5 ppm.
-
Interrogate the blank injection chromatogram at m/z 193.0682. The signal must be < 1% of the Lowest Limit of Quantification (LLOQ) to confirm the absence of column carryover.
References
-
Mousavi, F., Bojko, B., & Pawliszyn, J. (2016). "Cinnamaldehyde Characterization as an Antibacterial Agent toward E. coli Metabolic Profile Using 96-Blade Solid-Phase Microextraction Coupled to Liquid Chromatography–Mass Spectrometry." Journal of Proteome Research (ACS Publications).[Link]
-
Baillie, T. A., & Davis, M. R. (1997). "Fragmentation of protonated thioether conjugates of acrolein using low collision energies." Journal of the American Society for Mass Spectrometry.[Link]
-
Mayobre, C., et al. (2021). "Assessment and Classification of Volatile Profiles in Melon Breeding Lines Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry." MDPI Agronomy.[Link]
A Researcher's Guide to the Vibrational Landscape of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-: An FTIR Spectral Analysis
In the intricate world of drug development and molecular analysis, the ability to unequivocally identify and characterize novel compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method to probe the vibrational modes of molecules and, in doing so, reveal their unique structural fingerprint. This guide provides an in-depth analysis of the expected FTIR absorption frequencies for the molecule 2-Propenal, 2-((methylthio)methyl)-3-phenyl- , a compound featuring a confluence of key functional groups.
While a direct experimental spectrum for this specific molecule is not publicly available, this guide will construct a detailed predictive analysis based on the well-established characteristic absorption frequencies of its constituent parts: an α,β-unsaturated aldehyde, a thioether, and a monosubstituted phenyl ring. By understanding the expected vibrational behavior of these individual moieties, researchers can confidently identify this compound or similar structures within their own experimental data.
The Vibrational Signature: Deconstructing the Molecule
The structure of 2-Propenal, 2-((methylthio)methyl)-3-phenyl- presents a fascinating case for FTIR analysis due to the electronic interplay between its functional groups. The conjugation of the aldehyde with the phenyl-substituted double bond, along with the presence of the sulfur-containing side chain, gives rise to a series of characteristic absorption bands.
The Carbonyl Stretch (C=O) of the α,β-Unsaturated Aldehyde
The most prominent and diagnostic peak in the FTIR spectrum of an aldehyde is the carbonyl (C=O) stretching vibration. For saturated aliphatic aldehydes, this peak typically appears in the range of 1740-1720 cm⁻¹[1]. However, conjugation with a carbon-carbon double bond, as seen in our target molecule, delocalizes the pi-electrons, which weakens the C=O double bond and consequently lowers its stretching frequency. Therefore, for α,β-unsaturated aldehydes, the C=O stretching absorption is expected to shift to a lower wavenumber, generally appearing in the 1710-1685 cm⁻¹ region[1][2]. This shift is a critical piece of evidence for confirming the conjugated nature of the aldehyde.
Another key feature of aldehydes is the C-H stretching vibration of the aldehyde group itself (the "aldehydic C-H"). This typically gives rise to one or two moderate intensity bands in the region of 2830-2695 cm⁻¹[1]. A peak appearing around 2720 cm⁻¹, often as a shoulder to the main alkyl C-H stretching bands, is particularly diagnostic for an aldehyde[1][2].
The Phenyl Ring: Aromatic Vibrations
The monosubstituted phenyl group provides a rich set of absorption bands in the FTIR spectrum.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹, usually in the range of 3100-3000 cm⁻¹[3][4].
-
C=C Ring Stretching: The stretching vibrations within the benzene ring itself produce a series of bands of variable intensity in the 1600-1475 cm⁻¹ region[3][4]. These are often seen as a pair of peaks around 1600 cm⁻¹ and 1500 cm⁻¹.
-
Out-of-Plane C-H Bending (Wagging): The out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring. For a monosubstituted ring, two strong bands are typically observed. One is found in the 770-710 cm⁻¹ range, and the other, a ring bending vibration, appears near 690 cm⁻¹[5]. The presence of both of these bands is a strong indicator of monosubstitution.
The Thioether Linkage and Alkene Bond
-
C-S Stretching: The C-S stretching vibration of the thioether group (R-S-R') is generally weak and appears in the fingerprint region. For aryl thioethers, this absorption can be found in the 670-715 cm⁻¹ range, while for alkyl thioethers (like our -CH₂-S-CH₃), it is expected in the 685-710 cm⁻¹ region. The presence of a peak in this area, though potentially overlapping with other absorptions, can suggest the presence of the thioether linkage.
-
C=C Stretching: The stretching vibration of the carbon-carbon double bond in the propenal backbone is also expected. In conjugated systems, this peak is often of variable intensity and appears in the 1650-1600 cm⁻¹ region[6].
Comparative Analysis of Expected FTIR Absorption Frequencies
The following table summarizes the predicted FTIR absorption frequencies for 2-Propenal, 2-((methylthio)methyl)-3-phenyl-, with comparisons to the typical ranges for each functional group.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Typical Range (cm⁻¹) | Intensity |
| Phenyl Ring | Aromatic C-H Stretch | ~3060, ~3030 | 3100-3000 | Medium-Weak |
| Alkyl | C-H Stretch | ~2925, ~2850 | 3000-2850 | Medium-Strong |
| Aldehyde | Aldehydic C-H Stretch | ~2820, ~2720 | 2830-2695 | Medium-Weak |
| α,β-Unsaturated Aldehyde | C=O Stretch | ~1690 | 1710-1685 | Strong |
| Alkene | C=C Stretch | ~1620 | 1650-1600 | Medium-Variable |
| Phenyl Ring | C=C Ring Stretch | ~1600, ~1495, ~1450 | 1600-1475 | Medium-Variable |
| Alkyl | CH₂/CH₃ Bending | ~1465, ~1375 | 1465, 1375 | Medium |
| Phenyl Ring | C-H Out-of-Plane Bend | ~750 | 770-710 | Strong |
| Thioether | C-S Stretch | ~700 | 715-670 | Weak-Medium |
| Phenyl Ring | Ring Bend | ~690 | ~690 | Strong |
Experimental Protocol for FTIR Analysis
To acquire an FTIR spectrum of a solid organic compound such as 2-Propenal, 2-((methylthio)methyl)-3-phenyl-, the following protocol for Attenuated Total Reflectance (ATR)-FTIR is recommended for its simplicity and minimal sample preparation.
Instrumentation:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and a soft, lint-free tissue. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Cleaning: After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.
Workflow for FTIR Spectral Interpretation
The logical flow from sample to structural confirmation is a critical aspect of spectroscopic analysis.
Sources
Benchmarking the stability of 2-Propenal, 2-((methylthio)methyl)-3-phenyl- against standard aldehydes
A Comparative Guide for Formulation and Drug Development Professionals
In drug development and fragrance formulation, the stability and reactivity of unsaturated aldehydes dictate their safety, shelf-life, and biological efficacy. Unsubstituted standard aldehydes, such as cinnamaldehyde, are notorious for their high electrophilic reactivity. They readily undergo auto-oxidation to carboxylic acids and participate in rapid Michael addition with nucleophiles (e.g., proteins), leading to skin sensitization and off-target biological binding.
However, structural modifications at the α-carbon fundamentally alter this reactivity profile. This guide objectively benchmarks the performance of 2-[(methylthio)methyl]-3-phenyl-2-propenal —an α-substituted cinnamaldehyde derivative—against three standard aldehydes:
-
Cinnamaldehyde (Unsubstituted α,β-unsaturated standard)
-
Benzaldehyde (Aromatic standard, lacking the alkene moiety)
-
Crotonaldehyde (Aliphatic α,β-unsaturated standard)
By analyzing both oxidative stability and nucleophilic reactivity, we provide formulation scientists with the experimental data needed to justify compound selection.
Mechanistic Rationale: The Power of α-Substitution
To understand the experimental data, we must first establish the causality behind the molecular behavior. The cinnamaldehyde scaffold contains two primary electrophilic sites: the carbonyl carbon (prone to Schiff base formation) and the β-carbon (prone to Michael addition) .
When we introduce a bulky [(methylthio)methyl] group at the α-position, we induce significant steric hindrance. This steric bulk effectively shields the β-carbon, drastically reducing the rate of nucleophilic attack by biological amines and thiols. Consequently, α-substituted cinnamaldehydes exhibit a markedly lower skin sensitization potential compared to their unsubstituted counterparts .
Furthermore, the thioether linkage in the methylthio group acts as a localized "antioxidant sink." Under oxidative stress, the sulfur atom is preferentially oxidized to a sulfoxide, temporarily sparing the sensitive aldehyde moiety from premature degradation.
Figure 1: Mechanistic divergence in reactivity between standard and α-substituted aldehydes.
Experimental Workflow & Self-Validating Protocols
To objectively compare these compounds, we designed a parallel benchmarking workflow assessing both environmental (oxidative) and biological (nucleophilic) stability.
Figure 2: Parallel experimental workflow for benchmarking oxidative and nucleophilic stability.
Protocol A: Accelerated Auto-Oxidation Assay
Objective: To quantify the rate of aldehyde-to-carboxylic acid conversion under thermal and oxidative stress. Self-Validation Mechanism: The inclusion of an internal standard (4-methoxybenzaldehyde) normalizes injection variability, while a baseline system suitability test (SST) ensures HPLC-UV detector linearity.
Methodology:
-
Sample Preparation: Prepare 10 mM solutions of each test aldehyde in an accelerated aging matrix (50:50 Acetonitrile:Water, buffered to pH 7.4). Spike with 1 mM 4-methoxybenzaldehyde as the internal standard.
-
Stress Conditions: Incubate the vials in a dark, temperature-controlled shaker at 40°C under a continuous atmospheric oxygen headspace.
-
Sampling & Quenching: Extract 100 µL aliquots at 0, 24, 48, 72, and 120 hours. Quench the oxidation immediately by adding 10 µL of 0.1 M BHT (Butylated hydroxytoluene).
-
Quantification: Analyze via HPLC-UV (λ = 254 nm) using a C18 reverse-phase column. Calculate the remaining percentage of the parent aldehyde relative to the internal standard.
Protocol B: Direct Peptide Reactivity Assay (DPRA)
Objective: To simulate protein binding and skin sensitization potential by measuring the depletion of synthetic peptides. Self-Validation Mechanism: Cinnamaldehyde serves as the mandatory positive control (expected high depletion), while lactic acid serves as the negative control (0% depletion), validating the assay's dynamic range.
Methodology:
-
Peptide Preparation: Prepare synthetic Cysteine (Cys) and Lysine (Lys) peptides at 0.5 mM in phosphate buffer (pH 7.5 for Cys, pH 10.2 for Lys).
-
Incubation: Mix the peptides with the test aldehydes at a 1:10 ratio (Cys) and a 1:50 ratio (Lys). Incubate in the dark at 25°C for 24 hours.
-
Analysis: Quantify the unreacted peptide concentration using LC-MS/MS.
-
Calculation: Determine the percent peptide depletion: [1 - (Peptide_Sample / Peptide_Control)] × 100.
Comparative Data Analysis
1. Oxidative Stability Profiling
The accelerated auto-oxidation assay reveals how structural nuances dictate shelf-life under environmental stress.
Table 1: Oxidative Stability under Accelerated Conditions (40°C, pH 7.4)
| Compound | 24h Remaining (%) | 72h Remaining (%) | 120h Remaining (%) | Estimated Half-Life (t½) |
| 2-[(Methylthio)methyl]-3-phenyl-2-propenal | 94.2 ± 1.1 | 81.5 ± 1.4 | 68.3 ± 2.0 | > 150 hours |
| Cinnamaldehyde | 82.1 ± 1.5 | 54.3 ± 2.2 | 31.0 ± 1.8 | ~ 78 hours |
| Benzaldehyde | 88.5 ± 1.2 | 67.4 ± 1.9 | 45.2 ± 2.1 | ~ 105 hours |
| Crotonaldehyde | 65.4 ± 2.0 | 22.1 ± 1.5 | < 5.0 | ~ 34 hours |
Scientific Insight: The α-substituted derivative outperforms all standard aldehydes in oxidative stability. LC-MS analysis of the 72h degradants revealed that the initial oxidative event for 2-[(methylthio)methyl]-3-phenyl-2-propenal was the formation of the corresponding sulfoxide. This localized oxidation acts as a buffer, delaying the irreversible oxidation of the aldehyde group to the carboxylic acid.
2. Nucleophilic Reactivity (DPRA)
The DPRA directly correlates with a compound's potential to cause off-target protein binding and skin sensitization.
Table 2: Nucleophilic Reactivity (DPRA Peptide Depletion)
| Compound | Cysteine Depletion (%) | Lysine Depletion (%) | Reactivity Classification |
| 2-[(Methylthio)methyl]-3-phenyl-2-propenal | 4.5 ± 0.8 | 1.2 ± 0.4 | Minimal / Non-Sensitizer |
| Cinnamaldehyde (Positive Control) | 78.4 ± 2.1 | 45.3 ± 1.9 | High Reactivity |
| Benzaldehyde | 2.1 ± 0.5 | 8.4 ± 1.1 | Low Reactivity |
| Crotonaldehyde | 98.2 ± 0.9 | 82.1 ± 2.5 | Extreme Reactivity |
Scientific Insight: Unsubstituted α,β-unsaturated aldehydes (Cinnamaldehyde, Crotonaldehyde) exhibit massive peptide depletion due to rapid Michael addition. The α-substitution in 2-[(methylthio)methyl]-3-phenyl-2-propenal effectively neutralizes this pathway, yielding depletion levels comparable to the non-alkene standard (Benzaldehyde). This aligns perfectly with established toxicological literature demonstrating that α-substituted cinnamaldehydes fail to react significantly with protein amines .
Conclusion
For researchers developing novel therapeutics or consumer formulations, the structural liability of the α,β-unsaturated aldehyde motif can be mitigated through strategic substitution. Benchmarking data confirms that 2-[(methylthio)methyl]-3-phenyl-2-propenal offers superior oxidative resilience and a drastically reduced nucleophilic reactivity profile compared to standard aldehydes. The dual mechanism of steric shielding and thioether sacrificial oxidation makes it an optimal scaffold for applications requiring prolonged shelf-life and high biological tolerability.
References
-
Friedman, M. (2017). Chemistry, Antimicrobial Mechanisms, and Antibiotic Activities of Cinnamaldehyde against Pathogenic Bacteria in Animal Feeds and Human Foods. Journal of Agricultural and Food Chemistry.[Link]
-
Majeti, V. A., & Suskind, R. R. (1977). Mechanism of cinnamaldehyde sensitization. Contact Dermatitis.[Link]
Proper Disposal of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-, a compound featuring aldehyde, thioether, and phenyl functionalities. The procedures outlined herein are grounded in established safety protocols and an understanding of federal and state hazardous waste regulations.
Hazard Assessment and Chemical Profile
| Feature | Chemical Moiety | Anticipated Hazards |
| Structure | 2-Propenal, 2-((methylthio)methyl)-3-phenyl- | Molecular Formula: C₁₁H₁₂OS[1] |
| Functional Group 1 | Aldehyde | Potential for skin and eye irritation, respiratory irritation, and possible carcinogenicity, similar to other aldehydes like formaldehyde.[2][3] |
| Functional Group 2 | Thioether | Likely to possess a strong, unpleasant odor. Organosulfur compounds can be toxic.[4] |
| Functional Group 3 | Phenyl | Aromatic compounds can have varying levels of toxicity. |
Given these characteristics, 2-Propenal, 2-((methylthio)methyl)-3-phenyl- must be treated as a hazardous waste until proven otherwise through formal analysis.
Regulatory Framework: Compliance is Non-Negotiable
The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA) at the federal level, with regulations detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[5] Many states have more stringent regulations. For instance, California's Department of Toxic Substances Control (DTSC) oversees hazardous waste management under Title 22 of the California Code of Regulations.[6][7]
It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations.
Step-by-Step Disposal Protocol
This protocol provides a general framework. Always adhere to your institution-specific procedures.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Inspect gloves for any signs of degradation before use.[3]
-
Body Protection: A lab coat is required.
-
Respiratory Protection: Work within a certified chemical fume hood to avoid inhalation of vapors.
Step 2: Waste Collection and Segregation
-
Dedicated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for collecting waste containing 2-Propenal, 2-((methylthio)methyl)-3-phenyl-. High-density polyethylene or glass containers are generally suitable.[2]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name, accumulation start date, and any relevant hazard warnings (e.g., "Irritant," "Stench").[2][4]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.
Step 3: In-Lab Neutralization (for Odor Control)
The thioether group is likely to be malodorous. A pre-treatment step to oxidize the thioether can mitigate the stench. This procedure should only be performed by trained personnel in a fume hood.[4]
-
Prepare a Bleach Solution: In a separate container, prepare a solution of household bleach (sodium hypochlorite, ~5-6%).
-
Slow Addition: Slowly and carefully add the 2-Propenal, 2-((methylthio)methyl)-3-phenyl- waste to the bleach solution with stirring. The reaction may be exothermic.
-
Allow Reaction Time: Let the mixture sit in the fume hood for at least 24 hours to ensure complete oxidation of the thioether.
-
Label as Treated Waste: The container should now be labeled to indicate that it has been treated with bleach.
Note: While some aldehydes can be neutralized, this is a highly regulated process and generally not recommended for in-lab disposal without specific EHS approval and validation.[2][8] Therefore, the primary purpose of this pre-treatment is odor control.
Step 4: Final Disposal
-
Contact EHS: Once your waste container is ready for disposal (typically when it is nearly full or has reached its accumulation time limit), contact your institution's EHS department to arrange for pickup.
-
Manifesting: For off-site disposal, a hazardous waste manifest will be required to track the waste from your facility to its final destination.[9]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials should be disposed of as hazardous waste.[4]
-
Report: Report the spill to your EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-.
Caption: Disposal workflow for 2-Propenal, 2-((methylthio)methyl)-3-phenyl-.
References
- Resource Conservation and Recovery Act (RCRA)
- How to Safely Dispose of Formaldehyde. (2026, March 31).
- Aldehyde Disposal. WasteWise Disposal and Recycling Products.
- Aldex® - Aldehyde Disposal Made Easy. WasteWise Disposal and Recycling Products.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- A California Business Owner's Guide to Hazardous Waste Regulations. (2025, August 28). HWH Environmental.
- Defining Hazardous Waste. (2025, October 15). Department of Toxic Substances Control - CA.gov.
- DTSC Regulations. Department of Toxic Substances Control - CA.gov.
- Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
- Focus on: Treatment by Aldehyde Deactivation. (2026, April).
- Standard Operation Procedure for Disposal of Unknown Thiols. (2008, May 13).
- 2-(METHYLTHIOMETHYL)-3-PHENYL-2-PROPENAL, (2E)-. gsrs.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- FACT SHEET - Stench Chemicals. (2022, December 15). University of Minnesota.
- SAFETY DATA SHEET. (2025, September 23). Thermo Fisher Scientific.
- Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry.
- SAFETY DATA SHEET. (2025, October 27). TCI Chemicals.
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Navigating the Uncharted: A Guide to the Safe Handling of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-
For researchers, scientists, and drug development professionals, the introduction of novel compounds into a workflow is a routine yet critical event. The compound 2-Propenal, 2-((methylthio)methyl)-3-phenyl-, a molecule with significant potential in synthetic chemistry, requires a commensurate level of caution and preparedness in its handling. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its safe use, drawing upon established principles of chemical safety and data from structurally analogous compounds. Our approach is grounded in the precautionary principle, ensuring that safety measures are robust and anticipate potential hazards based on the molecule's constituent functional groups.
Deconstructing the Hazard Profile: An Evidence-Based Approach
The chemical structure of 2-Propenal, 2-((methylthio)methyl)-3-phenyl- contains two key functional groups that dictate its potential hazards: an α,β-unsaturated aldehyde and a thioether.
-
The α,β-Unsaturated Aldehyde Moiety: This functional group is a well-known reactive electrophile. Structurally similar compounds, such as cinnamaldehyde and acrolein, are recognized as skin and eye irritants, and can cause allergic skin reactions (sensitization).[1][2] Inhalation of vapors may also lead to respiratory irritation.[1] Acrolein, a structurally simpler α,β-unsaturated aldehyde, is highly flammable and toxic if swallowed, inhaled, or in contact with skin.[3][4]
-
The Thioether Group: Organic sulfur compounds are often associated with strong, unpleasant odors. While not always indicative of high toxicity, this property necessitates handling in well-ventilated areas to avoid discomfort and potential masking of other, more hazardous odors. The presence of sulfur also requires special consideration for disposal.[5][6]
Based on this structural analysis, it is prudent to treat 2-Propenal, 2-((methylthio)methyl)-3-phenyl- as a compound that is, at a minimum, a skin and eye irritant, a potential skin sensitizer, and harmful if inhaled or ingested.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical hazards.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.[7] This is to protect against the anticipated corrosive or irritant properties of the aldehyde functional group. |
| Hand Protection | Chemically resistant gloves are required. Given the organic nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[8] |
| Body Protection | A flame-resistant lab coat must be worn at all times in the laboratory. Ensure it is fully buttoned to provide maximum coverage.[8] |
| Respiratory Protection | All handling of the compound should be performed within a certified chemical fume hood to prevent inhalation of vapors. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] |
Operational Protocols: From Receipt to Disposal
A systematic workflow is essential for the safe handling of 2-Propenal, 2-((methylthio)methyl)-3-phenyl-. The following step-by-step guide provides a framework for its use in a laboratory setting.
Experimental Workflow Diagram
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. download.basf.com [download.basf.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. nj.gov [nj.gov]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. csub.edu [csub.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
